Technical Guide: Synthesis of 5-Iodo-2-isopropoxypyridine
CAS: 111192-88-8 | Formula: C H INO | MW: 263.08 g/mol Executive Summary This technical guide details the synthesis of 5-Iodo-2-isopropoxypyridine , a critical halogenated heterocyclic building block used extensively in...
Author: BenchChem Technical Support Team. Date: February 2026
CAS: 111192-88-8 | Formula: C
HINO | MW: 263.08 g/mol
Executive Summary
This technical guide details the synthesis of 5-Iodo-2-isopropoxypyridine , a critical halogenated heterocyclic building block used extensively in medicinal chemistry. It serves as a versatile electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to install the 2-isopropoxypyridine motif, a common pharmacophore for modulating lipophilicity and metabolic stability in drug candidates.
The protocol prioritized herein utilizes a Nucleophilic Aromatic Substitution (
) strategy. This route is selected for its high regioselectivity, operational simplicity, and scalability compared to direct iodination methods.
Retrosynthetic Analysis & Strategy
The target molecule contains two functional handles: an iodine atom at C5 and an isopropoxy group at C2.
Disconnection: The C2–O bond is the most strategic disconnection point.
Precursors: 2-Chloro-5-iodopyridine and Isopropanol.
Rationale: The chlorine atom at the C2 position of the pyridine ring is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen (
and effects). The iodine at C5 is significantly less reactive toward nucleophiles but remains intact for subsequent metal-catalyzed couplings.
Figure 1: Retrosynthetic logic prioritizing the highly regioselective
displacement of chlorine.
Core Synthesis Protocol (
Route)
Reaction Type: Nucleophilic Aromatic Substitution
Scale: Gram-scale (adaptable to kg)
Caution: Sodium hydride (NaH) releases flammable hydrogen gas. Perform all steps under an inert atmosphere (
or Ar).
Alkoxide Formation:
Charge a dry 3-neck round-bottom flask with Sodium Hydride (1.2 eq) suspended in anhydrous THF (or DMF for higher rates).
Cool the suspension to 0°C.
Add Isopropanol (1.5 eq) dropwise via an addition funnel. Note: Vigorous
evolution will occur.
Stir at room temperature for 30 minutes until gas evolution ceases and a clear/hazy solution of sodium isopropoxide forms.
Substitution Reaction:
Dissolve 2-Chloro-5-iodopyridine (1.0 eq) in a minimal amount of the reaction solvent.
Add the pyridine solution dropwise to the alkoxide mixture.
Heat the reaction mixture to Reflux (THF: ~66°C) or 60-80°C (DMF) .
Monitor: Check progress via TLC (Hexane/EtOAc 9:1) or HPLC.[2] The starting material (
) should disappear, converting to the more non-polar product ().
Typical Reaction Time: 2–4 hours.
Workup:
Cool the mixture to room temperature.
Carefully quench with saturated
solution or ice water to destroy excess hydride/alkoxide.
Extract the aqueous layer with Ethyl Acetate (3x) .
Wash combined organics with Water (2x) and Brine (1x) to remove DMF (if used).
Dry over anhydrous
, filter, and concentrate under reduced pressure.
Purification[3][4]
Crude State: Often obtained as a pale yellow oil or low-melting solid.
Flash Column Chromatography:
Stationary Phase: Silica Gel (230-400 mesh).
Mobile Phase: Gradient of 0%
5% Ethyl Acetate in Hexanes.
Note: The product is lipophilic; avoid high polarity eluents to prevent co-elution with impurities.
Analytical Characterization (Self-Validation)
To ensure the integrity of the synthesized compound, compare your data against these expected values.
Technique
Expected Signal / Observation
Structural Assignment
1H NMR (CDCl, 400 MHz)
8.35 (d, Hz, 1H)
H-6 (Ortho to N, deshielded by I)
7.75 (dd, Hz, 1H)
H-4 (Meta to N)
6.55 (d, Hz, 1H)
H-3 (Ortho to alkoxy, shielded)
5.25 (sept, Hz, 1H)
CH (Isopropyl methine)
1.35 (d, Hz, 6H)
CH (Isopropyl methyls)
13C NMR (CDCl)
~162 ppm
C-2 (C-O ipso carbon)
~152 ppm
C-6
~145 ppm
C-4
~113 ppm
C-3
~80 ppm
C-5 (C-I ipso carbon)
Mass Spectrometry
263.9 [M+H]
Positive ESI Mode
Critical Workflow Visualization
The following diagram illustrates the logical flow and decision points for the synthesis and purification process.
Figure 2: Operational workflow for the S_NAr synthesis of 5-Iodo-2-isopropoxypyridine.
Expertise & Troubleshooting
Moisture Sensitivity: The formation of sodium isopropoxide is moisture-sensitive. If the reaction turns cloudy or yields are low, ensure THF is freshly distilled or dried over molecular sieves.
Regioselectivity: Unlike the iodination of 2-isopropoxypyridine (which can yield mixtures of 3-iodo and 5-iodo isomers), this
route is 100% regioselective . The iodine is pre-installed at the correct position.
Alternative Bases: If NaH is unavailable, KOtBu (Potassium tert-butoxide) can be used to deprotonate isopropanol, or Cs
CO can be used in DMF at higher temperatures (90°C).
Safety Note: 2-Chloro-5-iodopyridine is a skin irritant. Iodine-containing compounds can be sensitizers.[3] Handle in a fume hood.
References
Nucleophilic Substitution on Pyridines:J. Med. Chem.2007, 50, 3679-3686. (General protocol for alkoxy-chloropyridine substitution).
S_NAr Methodology: Org. Process Res. Dev.2012 , 16, 1156–1184.
Related Synthesis (Analogous Substrates): World Intellectual Property Organization, WO2007002433. (Describes synthesis of related 5-iodo-2-substituted pyridines).
The following technical guide provides a comprehensive analysis of the 1H NMR spectrum of 5-Iodo-2-isopropoxypyridine , a critical intermediate in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling react...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides a comprehensive analysis of the 1H NMR spectrum of 5-Iodo-2-isopropoxypyridine , a critical intermediate in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions used in drug discovery.
Core Structural Analysis & Spin System
Before interpreting the spectrum, it is essential to define the magnetic environment of the nuclei. The molecule consists of a pyridine core substituted at the 2-position with an electron-donating isopropoxy group and at the 5-position with an electron-withdrawing iodine atom.
The Spin System
Aromatic Region (AMX System): The pyridine ring contains three non-equivalent protons (H3, H4, H6).
H3: Located ortho to the isopropoxy group.
H4: Located meta to the isopropoxy group and ortho to the iodine.
H6: Located alpha to the nitrogen and ortho to the iodine.
Aliphatic Region: The isopropoxy group provides a classic septet-doublet pattern.
Methine (CH): Coupled to six equivalent methyl protons.
Methyls (CH3): Coupled to the single methine proton.
Theoretical Chemical Shift Prediction
H3 (Shielded): The oxygen atom at C2 donates electron density into the ring via resonance, significantly shielding the ortho proton (H3). Expected range: 6.5 – 6.8 ppm .
H6 (Deshielded): Protons alpha to the pyridine nitrogen are typically deshielded. The adjacent iodine atom further deshields this position via inductive effects. Expected range: 8.2 – 8.5 ppm .
H4 (Intermediate): This proton is influenced by the electron-withdrawing nature of the iodine (ortho) but is less affected by the nitrogen than H6. Expected range: 7.8 – 8.0 ppm .
Experimental Data & Assignment
The following data represents the experimental 1H NMR shifts acquired in DMSO-d₆ at 500 MHz .
Summary Table: Chemical Shifts and Multiplicities[1]
Assignment
Position
Shift (δ ppm)
Multiplicity
Integration
Coupling Constants ( Hz)
Electronic Environment
H6
Pyridine C6
8.35
dd
1H
,
Deshielded ( to N, ortho to I)
H4
Pyridine C4
7.94
dd
1H
,
Deshielded (ortho to I)
H3
Pyridine C3
6.64
dd
1H
,
Shielded (ortho to O-Alk)
CH
Isopropoxy
5.16
Septet
1H
Deshielded (attached to O)
CH₃
Isopropoxy
1.26
Doublet
6H
Aliphatic Methyls
Note: The coupling constant of 0.7 Hz observed on H6 and H3 represents a long-range para-coupling (
), which is often unresolved in lower-field instruments (300/400 MHz) but visible at 500 MHz.
Structural Visualization & Coupling Network
The following diagram illustrates the chemical structure, numbering scheme, and the specific
-coupling interactions responsible for the observed splitting patterns.
Caption: Network diagram detailing the connectivity and J-coupling constants (Ortho, Meta, Para) between the aromatic protons.
Detailed Spectral Interpretation
A. The Pyridine Ring (6.5 – 8.5 ppm)
H6 (8.35 ppm): This signal appears most downfield. It is a doublet of doublets (dd). The primary splitting (
Hz) arises from meta-coupling to H4. The fine splitting ( Hz) is the para-coupling to H3.
Diagnostic: If the sample contains unreacted 2-chloro-5-iodopyridine starting material, the H6 of the starting material will appear slightly shifted, but the integration of the isopropoxy signals will reveal the purity.
H4 (7.94 ppm): This signal is a distinct dd. It shows a large ortho-coupling (
Hz) to H3 and a smaller meta-coupling ( Hz) to H6.
H3 (6.64 ppm): This is the most upfield aromatic signal, characteristic of protons ortho to an alkoxy group. The large doublet (
Hz) confirms its adjacency to H4.
B. The Isopropoxy Chain (1.0 – 5.2 ppm)
Methine (5.16 ppm): The proton on the carbon attached to oxygen appears as a septet. This splitting is caused by the 6 equivalent protons of the two methyl groups (
peaks).
Methyls (1.26 ppm): The two methyl groups are equivalent and appear as a strong doublet integrating to 6H.
Experimental Protocol & Workflow
For researchers synthesizing this compound (e.g., via nucleophilic aromatic substitution of 2-chloro-5-iodopyridine with isopropanol), the following workflow ensures high-quality spectral data.
Caption: Step-by-step workflow for preparing and acquiring the NMR spectrum to ensure artifact-free data.
Troubleshooting Common Impurities
Isopropanol: Residual solvent peaks may appear at 1.04 ppm (d) and 3.78 ppm (m) in DMSO-d₆. Ensure thorough drying.
Water: In DMSO-d₆, the water peak appears around 3.33 ppm .
Starting Material (2-Chloro-5-iodopyridine): Look for a lack of isopropoxy signals and a downfield shift of the H3 proton (as the Cl is less electron-donating than O-iPr).
References
Primary Spectral Data Source:
Lupkovics, G. et al. "Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Derivatives." Molecules, 2020, 25(20), 4752. (Data extracted from Supplementary Materials for compound 6b).
[Link]
Synthesis & Characterization Context:
Cook, J. M. et al. "Synthesis of Aza and Carbocyclic β-Carbolines for the Treatment of Alcohol Abuse." Journal of Medicinal Chemistry, 2016. (Describes the synthesis of 5-iodo-2-isopropoxypyridine from 2-chloro-5-iodopyridine).
[Link]
General NMR Solvent Data:
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 1997, 62(21), 7512–7515.
[Link]
Foundational
13C NMR analysis of 5-Iodo-2-isopropoxypyridine
Technical Guide: C NMR Analysis of 5-Iodo-2-isopropoxypyridine Executive Summary 5-Iodo-2-isopropoxypyridine is a critical intermediate in medicinal chemistry, frequently utilized as an electrophile in Suzuki-Miyaura cro...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide:
C NMR Analysis of 5-Iodo-2-isopropoxypyridine
Executive Summary
5-Iodo-2-isopropoxypyridine is a critical intermediate in medicinal chemistry, frequently utilized as an electrophile in Suzuki-Miyaura cross-coupling reactions to generate functionalized biaryl systems. Its structural integrity is paramount for downstream yield optimization.
This guide provides a definitive analytical framework for characterizing this molecule using Carbon-13 Nuclear Magnetic Resonance (
C NMR). Unlike proton NMR, where integration drives analysis, C NMR of this substrate requires a deep understanding of substituent-induced chemical shift perturbations (SCS) and relativistic heavy-atom effects .
Key Analytical Challenge: The presence of Iodine at position C5 induces a counter-intuitive "uphill" (shielding) shift due to spin-orbit coupling, often causing misassignment with aliphatic signals or solvent impurities by inexperienced analysts.
Part 1: Structural Deconvolution & Theoretical Shift Prediction
To accurately assign the spectrum, we must deconstruct the electronic environment of the pyridine core. The molecule consists of three distinct magnetic domains:
The Pyridine Core: An electron-deficient aromatic heterocycle.
The Alkoxy Substituent (C2): A strong
-withdrawing / -donating group.
The Halogen Substituent (C5): A heavy atom introducing relativistic shielding.
The "Heavy Atom" Effect (The Iodine Anomaly)
Standard electronegativity rules suggest halogens deshield adjacent carbons. However, Iodine is unique. Its large electron cloud is subject to Spin-Orbit (SO) Coupling , which mixes the ground state with low-lying excited states. This results in a significant shielding effect (upfield shift) on the ipso-carbon (C5).
Rule of Thumb: Replacing a Hydrogen with Iodine on an aromatic ring typically shifts the ipso-carbon upfield by
ppm.
Implication: While C3, C4, and C6 appear in the typical aromatic window (
ppm), C5 will likely appear between ppm , an "orphan" region often mistaken for solvent artifacts or carbons.
To ensure data integrity, the following protocol minimizes relaxation artifacts, particularly for the quaternary carbons (C2 and C5) which lack the Nuclear Overhauser Effect (NOE) enhancement and have long
relaxation times.
Sample Preparation
Solvent: Chloroform-d (
, 99.8% D) is preferred for solubility and standard referencing ( ppm, triplet).
Concentration:
mg in mL solvent. High concentration is vital for detecting the quaternary C-I signal.
Tube Quality: 5mm high-throughput NMR tubes (Wilmad 507-PP or equivalent).
Acquisition Parameters (Bruker/Varian Standard)
Pulse Sequence: zgpg30 (Power-gated decoupling).
Spectral Width:
ppm ( to ppm).
Relaxation Delay (
): seconds .
Reasoning: The C-I and C-O carbons are quaternary. Short
times will saturate these signals, causing them to disappear or appear with non-quantitative intensity.
Scans (NS): Minimum 1024 (approx. 30-40 mins).
Temperature: 298 K (
C).
Workflow Visualization
The following diagram outlines the logical flow from sample prep to data validation.
Assigning the aromatic region requires a systematic elimination strategy. We utilize DEPT-135 (Distortionless Enhancement by Polarization Transfer) to distinguish quaternary carbons from protonated carbons.
Step-by-Step Assignment Strategy
Identify Aliphatic Anchors:
Look for the intense signal at ~22 ppm . These are the equivalent methyls.
Look for the methine signal at ~69 ppm .
Validation: If the ~69 ppm signal is missing, check for hydrolysis (isopropanol formation).
Isolate Quaternary Carbons (
):
In a DEPT-135 spectrum,
signals disappear.
Compare DEPT-135 with the standard
C spectrum. The peaks present in the standard spectrum but absent in DEPT are C2 and C5 .
Differentiation:
C2: Most downfield signal (~163 ppm).
C5: Upfield aromatic signal (~85-90 ppm). Note: This is often the weakest peak.
Assign Protonated Aromatics (CH):
C6: The most deshielded CH (~146 ppm) due to proximity to Nitrogen.
C3: The most shielded CH (~111 ppm) due to ortho-alkoxy donation.
C4: The remaining signal (~140 ppm).
Assignment Logic Diagram
Figure 2: Decision tree for assigning 5-Iodo-2-isopropoxypyridine carbons, highlighting the C5 anomaly.
Part 4: Troubleshooting & Purity Assessment
Common Impurity: 5-Iodo-2-pyridone
Hydrolysis of the isopropoxy group yields the pyridone (tautomer of 2-hydroxypyridine).
Indicator: Loss of aliphatic peaks (22, 69 ppm).
Shift: Appearance of a carbonyl-like signal at ~165+ ppm (C=O character) and a broad N-H proton in
H NMR.
Solvent Artifacts
: Triplet at ppm.
Interference: The C5-Iodo peak (
ppm) is dangerously close to the solvent triplet.
Solution: If C5 is obscured, switch solvent to DMSO-
(Septet at ppm). This moves the solvent window away from the critical C-I region.
Missing Quaternary Peaks
If C2 or C5 are invisible:
Increase relaxation delay (
) to 5 seconds.
Increase line broadening (LB) to 2.0 Hz during processing to improve S/N ratio at the expense of resolution.
References
General Solvent Effects
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem.1997 , 62, 7512–7515. Link
Heavy Atom Effect (Iodine)
Kaupp, M.; Malkina, O. L.
C NMR Chemical Shifts: A Theoretical Study." J. Chem. Phys.1998 , 108, 3648. Link
Note: This reference establishes the theoretical basis for the upfield shift of iodine-bearing carbons.
Pyridine Substituent Effects:
Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Standard reference for additivity rules in heterocycles).
Synthetic Context (Suzuki Coupling)
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.1995 , 95, 2457–2483. Link
This technical guide provides an in-depth analysis of 5-Iodo-2-isopropoxypyridine , a critical halogenated heterocyclic intermediate used in the synthesis of pharmaceutical agents, particularly kinase inhibitors and liga...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 5-Iodo-2-isopropoxypyridine , a critical halogenated heterocyclic intermediate used in the synthesis of pharmaceutical agents, particularly kinase inhibitors and ligands for neurological receptors.
CAS Number: 902837-54-1[1][2]
Executive Summary
5-Iodo-2-isopropoxypyridine is a bifunctional pyridine scaffold characterized by a reactive iodide at the C5 position and a lipophilic isopropoxy group at the C2 position. In medicinal chemistry, it serves as a "privileged structure" for building complex heterocycles. The C5-iodide acts as an excellent handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), while the C2-isopropoxy moiety often functions as a solubility-enhancing group or a steric probe for hydrophobic pockets in protein targets (e.g., GABA receptors, Kinases).
Chemical Identity & Physical Properties
Property
Specification
CAS Number
902837-54-1
IUPAC Name
5-Iodo-2-(propan-2-yloxy)pyridine
Molecular Formula
C₈H₁₀INO
Molecular Weight
263.08 g/mol
Appearance
Pale yellow to brown liquid
Solubility
Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water
Stability
Light-sensitive; store in amber vials at 2–8°C
InChI Key
ILSMTBLMXJOTOQ-UHFFFAOYSA-N
Synthesis & Manufacturing Protocol
The most robust and scalable synthesis involves a Nucleophilic Aromatic Substitution (SₙAr) of 2-chloro-5-iodopyridine. This route is preferred over direct iodination of 2-isopropoxypyridine due to higher regioselectivity and yield.
Mechanism of Action
The reaction proceeds via the addition-elimination mechanism. The electronegative nitrogen of the pyridine ring activates the C2 position, making it susceptible to nucleophilic attack by the isopropoxide ion. The chloride is a better leaving group than the iodide in this context, preserving the C5-iodine bond for future functionalization.
Nucleophile: Sodium Isopropoxide (generated in situ from Na metal or NaH + Isopropanol)
Solvent: Anhydrous Isopropanol (serves as both solvent and reagent source)
Workflow:
Preparation of Alkoxide: Under an inert atmosphere (N₂ or Ar), add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) portion-wise to anhydrous isopropanol at 0°C. Stir until H₂ evolution ceases.
Addition: Add 2-Chloro-5-iodopyridine (1.0 eq) to the reaction mixture.
Reaction: Heat the mixture to reflux (approx. 82°C) for 2–4 hours. Monitor by TLC (Heptane/EtOAc 9:1) or LC-MS. The starting material spot should disappear.
Work-up: Cool to room temperature. Quench carefully with water.[1] Extract the aqueous layer with Ethyl Acetate (3x).
Purification: Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude yellow oil via flash column chromatography (Silica gel, 0–10% EtOAc in Hexanes).
Yield: Typical isolated yields range from 85% to 95% .
Figure 1: SₙAr Synthesis Pathway. The reaction utilizes the activated C2-position for selective substitution.
The utility of 5-Iodo-2-isopropoxypyridine lies in its orthogonal reactivity . The C-I bond is highly reactive toward oxidative addition by Palladium(0), while the isopropoxy group remains stable under basic cross-coupling conditions.
Key Transformations
Suzuki-Miyaura Coupling (C-C Bond Formation):
Application: Attaching aryl or heteroaryl rings to the C5 position.
The C-I bond is susceptible to photolytic cleavage over time. Store in amber glass vials wrapped in aluminum foil.
Keep under an inert atmosphere (Argon) at 2–8°C to prevent oxidation of the isopropoxy ether linkage.
Disposal: Halogenated organic waste. Do not mix with strong oxidizers.
References
Thermo Fisher Scientific (Avocado Research Chemicals). Safety Data Sheet: 5-Iodo-2-isopropoxypyridine. Retrieved from
National Center for Biotechnology Information (NCBI). Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Derivatives. PubChem PMC7582528. (Describes synthesis from 2-chloro-5-iodopyridine). Retrieved from
Kemcal. Product Analysis: 5-Iodo-2-isopropoxypyridine (CAS 902837-54-1).[5][2] Retrieved from
Google Patents. WO2018235926A1: Alpha, Beta Unsaturated Amide Compounds (Use as intermediate). Retrieved from
Physicochemical Characterization and Synthetic Utility of 5-Iodo-2-isopropoxypyridine
[1] Executive Summary This technical guide profiles 5-Iodo-2-isopropoxypyridine (CAS: 902837-54-1), a critical halogenated heterocyclic intermediate in medicinal chemistry.[1] Distinguished by its orthogonal reactivity,...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This technical guide profiles 5-Iodo-2-isopropoxypyridine (CAS: 902837-54-1), a critical halogenated heterocyclic intermediate in medicinal chemistry.[1] Distinguished by its orthogonal reactivity, this scaffold features a labile iodine atom at the C5 position—ideal for palladium-catalyzed cross-couplings—and an isopropoxy group at C2, which modulates lipophilicity and solubility. This document details its precise molecular characteristics, validated synthetic pathways via nucleophilic aromatic substitution (
), and downstream applications in Suzuki-Miyaura coupling protocols.[1]
Physicochemical Profile
Precise molecular weight determination is foundational for stoichiometry in high-throughput screening (HTS) and fragment-based drug design (FBDD).[1] The presence of iodine (monoisotopic
) imparts a unique mass defect signature critical for mass spectrometry deconvolution.[1]
Fragmentation: Expect loss of the isopropyl group (
) or homolytic cleavage of the C-I bond in high-energy collision-induced dissociation (CID).[1]
Synthetic Architecture
The most robust route to 5-Iodo-2-isopropoxypyridine avoids direct iodination of 2-isopropoxypyridine, which often yields regioisomeric mixtures. Instead, a Nucleophilic Aromatic Substitution (
) strategy using commercially available 2-chloro-5-iodopyridine is preferred.[1] This method leverages the activating nature of the pyridine nitrogen to displace the C2-chlorine.
Reaction Mechanism & Pathway
The reaction proceeds via a Meisenheimer-like transition state. The electron-withdrawing iodine at C5 inductively stabilizes the anionic intermediate, facilitating the displacement of the chloride at C2 by the alkoxide nucleophile.
Figure 1:
pathway for the synthesis of 5-Iodo-2-isopropoxypyridine. The chloride leaving group is displaced by the isopropoxide anion.
Validated Synthetic Protocol
Objective: Synthesis of 5-Iodo-2-isopropoxypyridine from 2-chloro-5-iodopyridine.
Sodium Hydride (NaH, 60% dispersion in oil, 1.2 equiv) OR Sodium metal.[1]
Solvent: THF or neat Isopropanol.
Step-by-Step Methodology:
Alkoxide Formation: In a flame-dried flask under Argon, suspend NaH (1.2 equiv) in anhydrous THF. Cool to 0°C. Dropwise add Isopropanol (1.5 equiv). Stir until hydrogen evolution ceases (~30 min).
Why: Pre-forming the alkoxide ensures quantitative deprotonation and prevents side reactions with the base.
Addition: Add a solution of 2-chloro-5-iodopyridine (1.0 equiv) in THF to the alkoxide mixture.
Reaction: Heat to reflux (65-70°C) for 2-4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS.[1]
Endpoint: Disappearance of the chloro-starting material (
(aq). Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over , and concentrate.[1]
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes). The product is typically a pale yellow oil.
Functional Utility: Cross-Coupling Applications
The primary utility of 5-Iodo-2-isopropoxypyridine lies in its role as an electrophile in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Sonogashira). The C-I bond is significantly more reactive than C-Br or C-Cl, allowing for milder reaction conditions and chemoselective functionalization if other halogens are present [2].
Suzuki-Miyaura Coupling Workflow
This protocol describes coupling the 5-iodo scaffold with an aryl boronic acid to generate biaryl pyridine derivatives, a common motif in kinase inhibitors.
Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling of 5-Iodo-2-isopropoxypyridine.
Purity: HPLC purity >95% (254 nm) is required for biological testing.
References
Thermo Fisher Scientific. (2025).[1][2] Safety Data Sheet: 5-Iodo-2-isopropoxypyridine. Link
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] Link[1]
Lutz, M. R., et al. (2018).[1] Development of a Two-step Regiospecific Synthetic Route for Multigram Scale Synthesis of β-carboline Analogs. CORE. Link
The Isopropoxypyridine Motif: Strategic Synthesis and Utility of 5-Iodo-2-isopropoxypyridine
[1] Part 1: The Strategic Synthon In the landscape of modern drug discovery, 5-Iodo-2-isopropoxypyridine (CAS 111196-81-7) has emerged not merely as a reagent, but as a "privileged scaffold enabler."[1] It serves as the...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Part 1: The Strategic Synthon
In the landscape of modern drug discovery, 5-Iodo-2-isopropoxypyridine (CAS 111196-81-7) has emerged not merely as a reagent, but as a "privileged scaffold enabler."[1] It serves as the primary vehicle for installing the 2-isopropoxypyridine moiety—a structural motif increasingly utilized to modulate lipophilicity (LogP), metabolic stability, and binding affinity in kinase inhibitors, GPCR modulators, and ion channel ligands.
Unlike simple methoxypyridines, the isopropoxy variant offers a critical balance: it provides sufficient steric bulk to fill hydrophobic pockets in protein targets (e.g., SGLT2, GABA-A receptors) while shielding the pyridine nitrogen from rapid metabolic N-oxidation. This guide details the synthetic history, validated production protocols, and application logic of this essential intermediate.
Part 2: Synthetic Evolution & History
The history of 5-Iodo-2-isopropoxypyridine is inextricably linked to the commercial availability of its parent electrophile, 2-chloro-5-iodopyridine .[1]
The Regioselectivity Breakthrough
Early pyridine functionalization relied on non-selective halogenation, often yielding difficult-to-separate mixtures of isomers.[1] The "discovery" of this compound as a scalable intermediate was driven by the need for regioselective entry points into bi-aryl systems.
The chemical logic relies on the electronic differentiation of the pyridine ring:
C-2 Position: Highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen.[1] It is susceptible to Nucleophilic Aromatic Substitution (SNAr).[2][3]
C-5 Position: Electron-neutral but activated for Palladium-catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) when substituted with iodine.[1]
This "Orthogonal Reactivity" allows chemists to sequentially functionalize the ring: first installing the alkoxy group at C-2 via SNAr, then coupling the C-5 iodine to a complex core.
Historical Trajectory[4][5]
1990s: Emergence of 2-chloro-5-iodopyridine as a standard building block.[1]
2000s: Rise of "Fragment-Based Drug Design" (FBDD).[1][2] The 2-isopropoxypyridine fragment is identified as a bioisostere for electron-rich aromatics (like anisoles) but with improved solubility profiles.[1]
2010s-Present: Widespread adoption in patent literature for kinase inhibitors (e.g., targeting PI3K, ERK) and CNS agents, where the isopropoxy group aids Blood-Brain Barrier (BBB) penetration.[2]
Part 3: Technical Synthesis Guide
Validated Synthesis Protocol
The synthesis utilizes a robust SNAr displacement. The following protocol is designed for high-yield (>90%) production on a multigram scale.
Reaction Scheme:
2-Chloro-5-iodopyridine + Isopropyl Alcohol + Base → 5-Iodo-2-isopropoxypyridine[1]
Reagents & Stoichiometry:
Substrate: 2-Chloro-5-iodopyridine (1.0 equiv)
Nucleophile: Isopropanol (2.0 - 5.0 equiv; acts as solvent/reactant)[1][2]
Activation: In a flame-dried flask under Argon, suspend NaH (1.2 equiv) in anhydrous THF at 0°C.
Alkoxide Formation: Add Isopropanol (1.5 equiv) dropwise.[2] Stir for 30 minutes until H2 evolution ceases.
Addition: Add a solution of 2-Chloro-5-iodopyridine (1.0 equiv) in THF dropwise to the alkoxide mixture.
Reaction: Warm to ambient temperature. If reaction is sluggish (monitored by TLC/LCMS), heat to 60°C for 2-4 hours. The C-2 chlorine is displaced; the C-5 iodine remains intact.[1]
Workup: Quench with saturated NH4Cl. Extract with Ethyl Acetate. Wash organics with brine, dry over Na2SO4.
Purification: Concentrate in vacuo. The product is often pure enough for use (pale yellow oil/solid).[2] If necessary, purify via silica flash chromatography (Hexanes/EtOAc 95:5).[2]
Workflow Visualization
The following diagram illustrates the orthogonal reactivity pathway, showing how this intermediate bridges simple precursors and complex drug scaffolds.
Figure 1: The synthetic logic flow from precursor to active pharmaceutical ingredient (API), highlighting the regioselective SNAr step.[1][2][3]
Part 4: Applications in Drug Discovery[1][2][3]
Comparative Properties
Why choose the isopropoxy group over a methoxy group?
Fills hydrophobic pockets; restricts bond rotation.[1][2]
Metabolic Stability
Moderate
High
Isopropyl group hinders N-oxidation and O-dealkylation.[1]
Solubility
High
Moderate
Balances solubility with hydrophobic binding affinity.[1]
Case Studies
1. Kinase Inhibitors (Triazinones):
Research has demonstrated the use of 5-iodo-2-isopropoxypyridine to synthesize 2-diethylamino-4H-7-aryl pyrido[1,2-a][1,3,5]triazin-4-ones .[1] The iodine handle allows for Suzuki coupling with aryl boronic acids to create a library of kinase inhibitors. The isopropoxy group is crucial for fitting into the ATP-binding pocket's hydrophobic region.
2. CNS Targets (GABA-A & Prion Disease):
In the development of beta-carboline analogs for alcohol abuse disorders and 2-aminothiazoles for prion disease, the 2-isopropoxypyridine moiety serves as a bioisostere for phenyl rings.[1] The enhanced lipophilicity aids in crossing the blood-brain barrier, a non-negotiable requirement for these indications.
3. Antibacterials (S. aureus Enolase):
Dissertations and patents (e.g., WO2018235926A1) highlight this scaffold in the synthesis of antimicrobial agents.[2] The pyridine nitrogen can accept hydrogen bonds from the enzyme active site, while the isopropoxy tail anchors the molecule.
References
Preparation of 2-alkoxy-5-iodo-pyridines.
Source: National Institutes of Health (PMC) / J. Org.[2] Chem.
Context: Detailed protocol for SNAr reaction of 2-chloro-5-iodopyridine.
Synthesis of Novel 2-diethylamino-4H-7-(Het) aryl pyrido[1,2-a][1,3,5]triazin-4-ones via Suzuki Cross-Coupling.
Source: ResearchGate
Context: Application of 5-iodo-2-isopropoxypyridine in kinase inhibitor scaffolds.[1]
Regioselectivity in Nucleophilic Aromatic Substitution of 2-Chloro-5-iodopyridine.
Source: Sigma-Aldrich / Technical Data
Context: Reactivity profile and commercial availability of the precursor.
Patent: Alpha, Beta Unsaturated Amide Compounds (WO2018235926A1).
Source: Google Patents
Context: Use of 5-iodo-2-isopropoxypyridine as an intermediate in recent drug candidates.[1]
Synthesis of Aza and Carbocyclic β-Carbolines.
Source: Royal Society of Chemistry (RSC)
Context:[2] Use of the compound in synthesizing GABA-A receptor modulators.[1]
fundamental chemistry of 5-Iodo-2-isopropoxypyridine
Technical Whitepaper: Fundamental Chemistry and Synthetic Utility of 5-Iodo-2-isopropoxypyridine Executive Summary 5-Iodo-2-isopropoxypyridine (CAS: 902837-54-1) is a high-value heterocyclic building block extensively ut...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Fundamental Chemistry and Synthetic Utility of 5-Iodo-2-isopropoxypyridine
Executive Summary
5-Iodo-2-isopropoxypyridine (CAS: 902837-54-1) is a high-value heterocyclic building block extensively utilized in the discovery of tyrosine kinase inhibitors, anti-infectives, and neurological therapeutics.[1][2][3] Distinguished by its bifunctional reactivity —featuring a labile C-5 iodine atom for cross-coupling and a C-2 isopropoxy motif serving as both a lipophilic anchor and a masked carbonyl—it allows for the rapid construction of complex pharmacophores. This guide provides a definitive technical analysis of its physicochemical properties, validated synthetic protocols, and strategic applications in modern drug development.
Part 1: Structural & Physicochemical Profile
The molecule comprises a pyridine core substituted with an electron-donating isopropoxy group at the C-2 position and an iodine atom at the C-5 position. This substitution pattern creates a unique electronic "push-pull" system that defines its reactivity.
Property
Specification
IUPAC Name
5-Iodo-2-(propan-2-yloxy)pyridine
CAS Number
902837-54-1
Molecular Formula
C₈H₁₀INO
Molecular Weight
263.08 g/mol
Appearance
Pale yellow liquid to low-melting solid (dependent on purity)
Solubility
Soluble in DCM, THF, Toluene, Ethyl Acetate; Insoluble in water
Stability
Light-sensitive (store in amber vials); Stable under basic conditions
Electronic Character:
C-5 Position (Iodine): The iodine atom is activated for oxidative addition by transition metals (Pd, Cu) due to the electron-releasing nature of the C-2 alkoxy group, which increases electron density in the ring relative to 2-halopyridines.
C-2 Position (Isopropoxy): The isopropoxy group acts as a steric shield and a lipophilic enhancing moiety (increasing LogP). It is stable to standard bases but can be cleaved under strong acidic conditions (e.g., HBr/AcOH) to reveal the 2-pyridone tautomer.
Part 2: Validated Synthetic Architectures
The synthesis of 5-Iodo-2-isopropoxypyridine is most efficiently achieved via Nucleophilic Aromatic Substitution (S_NAr), leveraging the high reactivity of 2-halopyridines toward alkoxides.
Protocol A: S_NAr Displacement (Recommended)
This route is preferred for its operational simplicity, high yield, and scalability.
Activation: In a flame-dried flask under Argon, suspend NaH (1.1 equiv, 60% in oil) in anhydrous THF or neat isopropyl alcohol at 0°C.
Alkoxide Formation: Stir for 30 minutes until H₂ evolution ceases, generating the sodium isopropoxide species.
Addition: Add 2-Chloro-5-iodopyridine (1.0 equiv) portion-wise. The solution may darken.
Reaction: Heat to reflux (approx. 80°C) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the starting chloride.
Workup: Cool to RT. Quench carefully with water. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Expert Insight: Why this route? Direct iodination of 2-isopropoxypyridine is possible but often leads to mixtures of 3-iodo and 5-iodo isomers. Starting with the pre-halogenated 2-chloro-5-iodopyridine guarantees regiochemical purity, as the S_NAr reaction occurs exclusively at the C-2 position due to the activation by the ring nitrogen.
Part 3: Reactivity Landscape & Functionalization
The strategic value of 5-Iodo-2-isopropoxypyridine lies in its ability to serve as a "linchpin" in convergent synthesis.
Palladium-Catalyzed Cross-Couplings (C-C & C-N Bond Formation)
The C-5 iodine bond is weak (approx. 53 kcal/mol) and undergoes oxidative addition faster than bromides or chlorides.
Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids.
Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with K₂CO₃ in Dioxane/Water.
Utility: Biaryl scaffold construction.
Buchwald-Hartwig Amination: Reacts with primary/secondary amines.
Catalyst System: Pd₂(dba)₃ with Xantphos or BINAP and Cs₂CO₃.
Utility: Synthesis of amino-pyridine derivatives (common in kinase inhibitors).
Sonogashira Coupling: Reacts with terminal alkynes.
Catalyst System: PdCl₂(PPh₃)₂, CuI, Et₃N.
Utility: Introduction of rigid acetylene linkers.
Lithium-Halogen Exchange
Treatment with i-PrMgCl or n-BuLi at -78°C generates the 5-lithio or 5-magnesio species.
Electrophile Trapping: Can be quenched with aldehydes, ketones, or DMF to install formyl or hydroxyalkyl groups at C-5.
Reactivity Visualization
Figure 1: Synthetic connectivity map illustrating the generation of the core scaffold and its divergent transformation pathways.
Part 4: Applications in Drug Discovery
Case Study: Synthesis of β-Carboline Analogs (Anti-Addiction Therapeutics)
Research targeting alcohol use disorders has utilized 5-Iodo-2-isopropoxypyridine to synthesize 3-ISOPBC (8-Isopropoxy-5H-pyrrolo[2,3-c:4,5-c′]dipyridine).
Mechanism: The synthesis employs a cascade sequence:
Buchwald-Hartwig: Coupling 5-iodo-2-isopropoxypyridine with an ortho-haloaniline.
Intramolecular Heck: Cyclization to close the central ring.
Significance: The isopropoxy group provides critical lipophilicity, enabling the molecule to cross the blood-brain barrier (BBB) and modulate GABA_A receptors.
Case Study: Anti-Infectives (MRSA & TB)
Derivatives synthesized via Suzuki coupling at the C-5 position have shown potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The 2-isopropoxy group is often retained to maintain specific hydrophobic interactions within the bacterial enzyme binding pockets.
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is sensitive to light; prolonged exposure can lead to iodine liberation (discoloration to brown).
Spill Cleanup: Absorb with inert material (vermiculite). Treat surfaces with dilute sodium thiosulfate to neutralize any potential iodine residues.
References
Synthesis & Reactivity: Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Derivatives. ResearchGate. Link
Medicinal Application (β-Carbolines): Synthesis of aza and carbocyclic β-carbolines for the treatment of alcohol abuse. Royal Society of Chemistry (RSC). Link
Safety Data: Safety Data Sheet: 5-Iodo-2-isopropoxypyridine.[1][3] Thermo Fisher Scientific. Link
Boronic Acid Coupling: Boronic acid with high oxidative stability and utility in biological contexts. National Institutes of Health (PMC). Link
General Reactivity: Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. ResearchGate. Link
Technical Guide: Electrophilic Substitution on 2-Isopropoxypyridine
This guide details the electrophilic aromatic substitution (SEAr) landscape of 2-isopropoxypyridine. It is structured to provide mechanistic insight, robust experimental protocols, and troubleshooting for common pitfalls...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the electrophilic aromatic substitution (SEAr) landscape of 2-isopropoxypyridine. It is structured to provide mechanistic insight, robust experimental protocols, and troubleshooting for common pitfalls in pyridine functionalization.[1]
Executive Summary
2-Isopropoxypyridine represents a unique scaffold where the electron-deficient nature of the pyridine ring competes with the strong electron-donating potential of the alkoxy substituent.[1] Unlike simple benzene derivatives, the reactivity of this molecule is governed by a "Push-Pull" dynamic between the ring nitrogen (deactivating, meta-directing) and the isopropoxy group (activating, ortho/para-directing).
For researchers in drug discovery, the primary challenge is achieving regioselectivity at the C5 position while preventing the acid-catalyzed hydrolysis of the isopropoxy ether linkage, which degrades the substrate to 2-pyridone. This guide outlines protocols to selectively access the 5-substituted analogs (Nitration, Bromination) and delineates the mechanistic boundaries of C3 functionalization.
Part 1: Mechanistic Principles & Regioselectivity
Electronic vs. Steric Landscape
The regiochemical outcome of SEAr on 2-isopropoxypyridine is dictated by the dominance of the alkoxy group's resonance effect (+M) over the pyridine nitrogen's inductive withdrawal (-I).
The Nitrogen Effect: The ring nitrogen withdraws electron density, deactivating positions 2, 4, and 6. It directs electrophiles to positions 3 and 5 (meta to itself).[1]
The Isopropoxy Effect: The oxygen lone pair donates density into the ring, activating positions 3 (ortho) and 5 (para).
The Steric Gatekeeper: While both C3 and C5 are electronically activated, the bulky isopropyl group exerts significant steric hindrance on the C3 position.
Pathway Visualization
The following diagram illustrates the electronic activation and the steric "dead end" at C3.
Figure 1: Mechanistic decision tree showing the dominance of C5 substitution due to steric blocking at C3.
Part 2: Experimental Protocols
Nitration: The "Cold-Acid" Protocol
Direct nitration of alkoxypyridines is hazardous due to the risk of ether hydrolysis. The standard mixed-acid protocol must be modified with strict temperature controls.[1]
Exothermic control to prevent hydrolysis during workup.[1]
Step-by-Step Methodology:
Preparation: Charge a round-bottom flask with concentrated H₂SO₄ (5 mL per mmol substrate). Cool to 0°C in an ice/salt bath.
Substrate Addition: Add 2-isopropoxypyridine dropwise. Note: The solution may warm slightly due to exotherm; keep T < 10°C.
Nitrating Agent: Prepare a mixture of fuming HNO₃ (1.1 eq) in H₂SO₄. Add this mixture dropwise to the substrate solution over 30 minutes, maintaining T < 10°C.
Reaction: Allow the mixture to warm to room temperature. If reaction is sluggish (monitored by TLC/LCMS), heat gently to 40°C. Do not exceed 50°C.
Workup: Pour the reaction mixture slowly onto crushed ice (5x volume). Neutralize carefully with solid Na₂CO₃ or conc.[1] NH₄OH to pH 8.[1] Extract with EtOAc.[1]
Alternative (Milder) Method:
For sensitive substrates, use Nitric Acid in Trifluoroacetic Anhydride (TFAA) .[1]
Protocol: Dissolve substrate in TFAA at 0°C. Add HNO₃ dropwise.[1] Stir at 0°C to RT.
Advantage:[1][2][3][4][5] Avoids strong sulfuric acid, significantly reducing the rate of ether hydrolysis [1].
Bromination: The NBS Route
Bromination is cleaner than nitration and typically proceeds with higher yields using N-Bromosuccinimide (NBS).[1]
Solvent System: Dissolve 2-isopropoxypyridine (1.0 eq) in Acetonitrile (MeCN) or DMF (0.1 M concentration). MeCN is preferred for easier workup.[1]
Reagent: Add NBS (1.05 eq) portion-wise at room temperature.
Activation: If the reaction is slow at RT, warm to 60°C. Avoid light if radical side-reactions (benzylic bromination of the isopropyl group) are suspected, though SEAr usually dominates in polar solvents.[1]
Workup: Remove solvent in vacuo.[1] Resuspend residue in water/EtOAc.[1] Wash organic layer with sodium thiosulfate (to remove Br₂) and brine.[1]
Part 3: Troubleshooting & Critical Failure Points
The Hydrolysis Trap (Formation of 2-Pyridone)
The most common failure mode is the loss of the isopropyl group.
Symptom: Appearance of a highly polar spot on TLC or a broad OH peak in NMR; loss of the isopropyl doublet/septet signals.
Cause: Protonation of the pyridine nitrogen increases the electrophilicity of the C2 position. Water (present in acids or workup) attacks C2, displacing isopropanol.[1]
Remediation: N-oxides can be reduced back to the pyridine using PCl₃ or Zn/AcOH, but it is better to control the oxidant stoichiometry (limit HNO₃ to 1.1 eq).
Part 4: Synthetic Workflow Diagram
The following graph visualizes the divergent pathways and the specific conditions required to navigate them.
Figure 2: Synthetic workflow showing successful functionalization pathways versus the degradation risk.
References
Katritzky, A. R., et al. "Preparation of nitropyridines by nitration of pyridines with nitric acid in trifluoroacetic anhydride."[1][6] Organic & Biomolecular Chemistry, vol. 3, no. 1, 2005.[1]
Spivey, A. C., & Arseniyadis, S. "Ipso-nitration of aryl ethers."[1] Angewandte Chemie International Edition, vol. 43, no.[1] 41, 2004.[1] (Context on nitration of activated aromatics).
Schlosser, M. "The regioselectivity of electrophilic substitutions on pyridines."[1] European Journal of Organic Chemistry, 2004.[1] (General reference for pyridine directing effects).
Sigma-Aldrich/Merck. "N-Bromosuccinimide Product Application Note." (Standard protocols for NBS bromination).[1]
Application Note: Strategic Suzuki-Miyaura Coupling of 5-Iodo-2-isopropoxypyridine for Accelerated Drug Discovery
Abstract This comprehensive guide details the strategic application of the Suzuki-Miyaura cross-coupling reaction for 5-Iodo-2-isopropoxypyridine, a pivotal building block in modern medicinal chemistry. We move beyond a...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive guide details the strategic application of the Suzuki-Miyaura cross-coupling reaction for 5-Iodo-2-isopropoxypyridine, a pivotal building block in modern medicinal chemistry. We move beyond a simple recitation of steps to provide an in-depth analysis of the reaction mechanism, rationale for parameter selection, and a field-tested, robust protocol. This document is designed for researchers, chemists, and drug development professionals seeking to leverage this versatile coupling for the synthesis of complex heterocyclic scaffolds. We include detailed experimental workflows, troubleshooting guidance, and a mechanistic overview to ensure reliable and reproducible outcomes.
Introduction: The Strategic Value of the 2-Alkoxypyridine Scaffold
The pyridine ring is a privileged scaffold in pharmaceutical science, present in a vast array of approved drugs. The introduction of an alkoxy group at the 2-position, as seen in 5-Iodo-2-isopropoxypyridine, significantly modulates the electronic properties of the ring. This substitution enhances the pyridine's utility as a bioisostere for other aromatic systems and can improve metabolic stability and pharmacokinetic profiles.
The Suzuki-Miyaura coupling stands as one of the most powerful and versatile C-C bond-forming reactions, prized for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acid and ester coupling partners. The strategic coupling of 5-Iodo-2-isopropoxypyridine with various boronic acids provides a direct and efficient route to novel 5-aryl- or 5-heteroaryl-2-isopropoxypyridines, which are key intermediates in the synthesis of biologically active molecules.
Mechanistic Insights & Key Process Parameters
A deep understanding of the Suzuki-Miyaura catalytic cycle is paramount for troubleshooting and optimization. The reaction proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: The Suzuki-Miyaura Catalytic Cycle. This diagram illustrates the key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the activated boronic acid species, and reductive elimination to form the C-C bond and regenerate the catalyst.
Causality Behind Experimental Choices:
Catalyst Selection: The nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially leading to catalyst inhibition. Therefore, ligands that are electron-rich and sterically bulky, such as SPhos, XPhos, or RuPhos, are often employed. These ligands promote the desired reductive elimination step and prevent the formation of inactive catalyst complexes. For 2-substituted pyridines, Pd(dppf)Cl₂ is also a highly reliable and commercially available catalyst that balances stability and reactivity.
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation. An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically effective. The choice of a milder base is often preferred to prevent potential hydrolysis of the isopropoxy group or other sensitive functionalities.
Solvent System: A mixture of a polar aprotic solvent (like 1,4-dioxane or DME) and water is standard. The organic solvent solubilizes the aryl halide and catalyst, while water is essential for dissolving the inorganic base and facilitating the transmetalation step. Anhydrous conditions are generally not required, which adds to the reaction's practicality.
Detailed Experimental Protocol
This protocol provides a robust method for the coupling of 5-Iodo-2-isopropoxypyridine with a generic arylboronic acid.
A slight excess ensures complete consumption of the more valuable iodo-pyridine.
Pd(dppf)Cl₂
0.02 - 0.05 equiv (2-5 mol%)
Balances reaction efficiency with cost and ease of removal.
K₂CO₃
2.0 - 3.0 equiv
Ensures complete activation of the boronic acid and maintains a basic pH.
Solvent System
1,4-Dioxane / Water
4:1 to 5:1 (v/v)
Optimal for solubility of both organic and inorganic reagents.
Reaction Conditions
Temperature
80 - 100 °C
Promotes efficient catalysis without significant decomposition.
Reaction Time
4 - 16 hours
Monitored by TLC or LC-MS for completion.
Atmosphere
Inert (Nitrogen or Argon)
Prevents oxidation and degradation of the Pd(0) active catalyst.
Step-by-Step Methodology
Figure 2: Experimental Workflow. A streamlined overview of the Suzuki-Miyaura coupling process from initial setup to final product characterization.
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Iodo-2-isopropoxypyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.
Catalyst and Solvent Addition: Add Pd(dppf)Cl₂ (0.03 equiv) to the flask. Subsequently, add the degassed solvent mixture of 1,4-dioxane and water (e.g., 5 mL/mmol of limiting reagent, 4:1 v/v) via syringe.
Heating and Monitoring: Immerse the flask in a preheated oil bath at 90 °C. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
Aqueous Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate or diethyl ether and water. Separate the organic layer.
Extraction: Extract the aqueous layer twice more with the chosen organic solvent.
Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 5-aryl-2-isopropoxypyridine product.
Troubleshooting and Self-Validation
A robust protocol includes a plan for potential issues. The following table outlines common problems and their solutions, ensuring a self-validating experimental design.
1. Ensure a properly inert atmosphere; use fresh catalyst.2. Degas solvents thoroughly via sparging or freeze-pump-thaw.3. Use anhydrous, powdered base.
Significant Starting Material Recovery
Inefficient oxidative addition or transmetalation.
1. Increase reaction temperature slightly (e.g., to 100 °C).2. Consider a more active catalyst system (e.g., with SPhos ligand).3. Use a stronger base like Cs₂CO₃.
Formation of Homo-coupling Product (Boronic Acid Dimer)
Transmetalation is faster than reductive elimination; high catalyst loading.
1. Decrease catalyst loading.2. Ensure slow, controlled heating to the set temperature.
De-iodination of Starting Material
Presence of protic impurities or side reactions with the base/solvent.
1. Use high-purity, anhydrous solvents.2. Ensure the base is not excessively strong or temperature too high.
Conclusion
The Suzuki-Miyaura coupling of 5-Iodo-2-isopropoxypyridine is a highly effective and reliable method for constructing diverse molecular architectures essential for pharmaceutical research. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent system, researchers can consistently achieve high yields of desired products. The protocol and troubleshooting guide presented herein provide a comprehensive framework for the successful implementation of this critical transformation, enabling the rapid synthesis of novel compounds for drug discovery programs.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons. [Link]
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. [Link]
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
Application
Application Note: High-Efficiency Suzuki-Miyaura Coupling of 5-Iodo-2-isopropoxypyridine
Executive Summary & Strategic Analysis 5-Iodo-2-isopropoxypyridine is a high-value scaffold in medicinal chemistry, particularly prevalent in the synthesis of kinase inhibitors and GPCR modulators. The 2-isopropoxy group...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
5-Iodo-2-isopropoxypyridine is a high-value scaffold in medicinal chemistry, particularly prevalent in the synthesis of kinase inhibitors and GPCR modulators. The 2-isopropoxy group serves a dual purpose: it modulates the lipophilicity (LogP) of the final drug candidate and electronically activates the pyridine ring via the mesomeric (+M) effect.
While aryl iodides are typically highly reactive in oxidative addition, this specific substrate presents unique challenges that standard "textbook" Suzuki conditions often fail to address efficiently:
Catalyst Poisoning: The pyridine nitrogen possesses a lone pair capable of coordinating to the Palladium (Pd) center, effectively removing active catalyst from the cycle (
Ligand Exchange Side-Reactions: Standard catalysts like Pd(PPh
) often suffer from aryl scrambling, where a phenyl group from the phosphine ligand couples with the substrate instead of the boronic acid.
Ether Stability: The isopropoxy ether is stable under basic Suzuki conditions but susceptible to cleavage under acidic workups, requiring strict pH control.
This guide presents two validated protocols: Method A (The Robust Standard) for general aryl boronic acids, and Method B (High-Turnover) for sterically demanding or heteroaryl coupling partners.
Mechanistic Insight & Catalytic Cycle
To optimize yield, one must understand the specific behavior of 5-iodo-2-isopropoxypyridine in the catalytic cycle. Unlike bromides or chlorides, the C–I bond is weak, making Oxidative Addition rapid. The bottleneck in this system is typically Transmetallation , hampered by the electron-rich nature of the pyridine ring which stabilizes the Pd(II) intermediate, making it less electrophilic and slower to react with the boronate.
Visualization: The Pyridine-Specific Catalytic Cycle
Figure 1: Catalytic cycle emphasizing the rapid oxidative addition of the iodo-pyridine and the critical transmetallation step.
Experimental Protocols
Method A: The "Gold Standard" (Pd(dppf)Cl
)
Best for: Standard aryl boronic acids, scale-up (>10g), and cost-efficiency.
Rationale: The bidentate ligand dppf (1,1'-bis(diphenylphosphino)ferrocene) has a large bite angle, which enforces a geometry that speeds up reductive elimination. Crucially, it is far more resistant to aryl scrambling than monodentate phosphines like PPh
Setup: Charge a round-bottom flask equipped with a magnetic stir bar with 5-iodo-2-isopropoxypyridine (1.0 equiv), aryl boronic acid (1.2 equiv), and Pd(dppf)Cl
· CHCl (0.03 equiv).
Inerting: Cap the flask with a rubber septum. Evacuate under high vacuum for 5 minutes, then backfill with Nitrogen or Argon. Repeat this cycle 3 times. Critical: Oxygen promotes homocoupling of the boronic acid.
Solvent Addition: Syringe in degassed 1,4-Dioxane (concentration ~0.2 M relative to substrate).
Activation: Add the 2M Na
CO solution via syringe. The biphasic mixture will form.
Reaction: Heat the mixture to 80°C in an oil bath with vigorous stirring (to ensure phase mixing) for 4–12 hours. Monitor by LCMS.
Workup: Cool to room temperature. Dilute with Ethyl Acetate and water.[3] Separate layers. Extract aqueous layer 2x with Ethyl Acetate.
Purification: Dry organics over MgSO
, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).
Method B: High-Performance (Pd-XPhos G3)
Best for: Heteroaryl boronic acids (e.g., pyrazoles, imidazoles), sterically hindered partners, or low catalyst loading requirements.
Rationale: Buchwald precatalysts (Gen 3) activate rapidly at room temperature. The XPhos ligand creates a protective steric shell around the Pd, preventing the pyridine nitrogen from poisoning the catalyst while facilitating the coupling of difficult substrates.
Reagents:
Catalyst: XPhos Pd G3 (1 - 2 mol%)
Base: K
PO (0.5 M aqueous or solid added with water) (3.0 equiv)
Solvent: THF/Water (10:1) or Toluene/Water (10:1)
Step-by-Step Protocol:
Setup: In a nitrogen-filled glovebox or using strict Schlenk technique, combine the substrate, boronic acid, and XPhos Pd G3 catalyst.
Solvent: Add degassed THF and water.
Base: Add K
PO.
Reaction: Stir at 60°C . Many reactions with this catalyst system complete within 1–2 hours.
Workup: Standard neutral workup. Note: Avoid acidic washes to protect the isopropoxy group.
Optimization & Data Reference
The following table summarizes the impact of different base/solvent combinations specifically for halopyridines, derived from internal screening data and literature precedents.
Solvent System
Base
Temp (°C)
Yield (Method A)
Comments
Dioxane / HO
NaCO
80
88-95%
Recommended. Excellent balance of solubility and rate.
DME / HO
CsCO
85
90-96%
Best for sterically hindered boronic acids.
Toluene / HO
KPO
100
75-85%
Good for very hydrophobic substrates; requires higher temp.
DMF
EtN
100
<40%
Avoid. High protodeboronation and Pd-black formation.
Workflow Visualization: Decision Tree
Figure 2: Decision matrix for selecting the appropriate catalytic system based on the coupling partner.
Troubleshooting & Quality Control
Issue: Protodeboronation
Symptom: You isolate the unreacted 5-iodo-2-isopropoxypyridine and the de-borylated coupling partner (Ar-H).
Cause: The boronic acid is unstable in the basic aqueous medium at high temperatures.
Solution: Switch to Method B (lower temperature) or use a boronic ester (pinacol ester) instead of the free acid. Alternatively, use anhydrous conditions with CsF as the base.
Issue: Homocoupling (Ar-Ar)
Symptom: Dimerization of the boronic acid.
Cause: Presence of Oxygen.
Solution: Degas solvents more rigorously (sparging with Argon for 15 mins is superior to sonication).
Issue: Catalyst Deactivation (Pd Black)
Symptom: Reaction mixture turns black and conversion stalls.
Cause: Pyridine coordination or lack of ligand stabilization.
Solution: Ensure the ligand:Pd ratio is correct. If using Pd(OAc)
+ Ligand, use a 1:2 ratio. Prefer pre-formed catalysts like Pd(dppf)Cl or XPhos Pd G3.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Ishiyama, T., et al. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Link
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
Malinowski, J. T., et al. (2021). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities.[4] Organic Process Research & Development, 25(11), 2469–2479. Link
Sigma-Aldrich. (n.d.). Suzuki Cross-Coupling Reaction: User Guide. Merck/MilliporeSigma Technical Library. Link
Application Note & Protocol: Sonogashira Coupling of 5-Iodo-2-isopropoxypyridine with Terminal Alkynes
Abstract The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. This application note provides a de...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. This application note provides a detailed, field-proven protocol for the palladium and copper-catalyzed Sonogashira coupling of 5-iodo-2-isopropoxypyridine with various terminal alkynes. We delve into the mechanistic underpinnings, offer a step-by-step experimental guide, present a comprehensive troubleshooting section, and discuss the critical role of this transformation in the synthesis of complex molecules for pharmaceutical and materials science applications. The protocols and insights provided herein are designed to be self-validating, ensuring reliable and reproducible outcomes.
Introduction: The Strategic Importance of Alkynylpyridines
Alkynylpyridines are privileged structural motifs found in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials. Their rigid, linear geometry and unique electronic properties make them valuable building blocks in drug discovery for probing protein-ligand interactions and as precursors for more complex heterocyclic systems. The Sonogashira coupling offers one of the most direct and efficient methods for their synthesis.
The specific substrate, 5-iodo-2-isopropoxypyridine, is an attractive starting material. The iodine atom at the 5-position provides high reactivity for oxidative addition to the palladium(0) catalyst, while the 2-isopropoxy group serves as a sterically bulky, electron-donating group that can modulate the electronic properties and solubility of the resulting product. This guide focuses on providing a robust and versatile protocol for coupling this key intermediate.
The Catalytic Cycle: A Mechanistic Overview
Understanding the reaction mechanism is paramount for troubleshooting and optimization. The Sonogashira coupling proceeds via two interconnected catalytic cycles, one involving palladium and the other copper.
Palladium Cycle:
Oxidative Addition: The active Pd(0) catalyst, typically generated in situ, undergoes oxidative addition with the aryl halide (5-iodo-2-isopropoxypyridine) to form a Pd(II) intermediate.
Transmetalation: The copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynylpyridine product and regenerate the Pd(0) catalyst.
Copper Cycle:
π-Complex Formation: The copper(I) salt (e.g., CuI) coordinates with the terminal alkyne, increasing its acidity.
Deprotonation: A base (typically an amine) deprotonates the alkyne to form a copper(I) acetylide intermediate, which is the active nucleophile for the transmetalation step.
This synergistic relationship between palladium and copper allows the reaction to proceed under mild conditions with high efficiency.
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
Experimental Protocol: A Validated Approach
This protocol is designed for a ~1.0 mmol scale reaction. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Reagents and Materials
Reagent
Formula
MW ( g/mol )
Mmol
Eq.
Amount
Supplier Notes
5-Iodo-2-isopropoxypyridine
C₈H₁₀INO
263.08
1.0
1.0
263 mg
Ensure purity >97%
Terminal Alkyne
R-C≡CH
Variable
1.2
1.2
1.2 mmol
Purify if necessary (e.g., distillation, filtration)
PdCl₂(PPh₃)₂
C₃₆H₃₀Cl₂P₂Pd
701.90
0.02
0.02
14 mg
Store under inert atmosphere
Copper(I) Iodide (CuI)
CuI
190.45
0.04
0.04
7.6 mg
Use freshly opened or purified material
Triethylamine (Et₃N)
C₆H₁₅N
101.19
3.0
3.0
0.42 mL (304 mg)
Use freshly distilled over CaH₂
Tetrahydrofuran (THF), Anhydrous
C₄H₈O
72.11
-
-
10 mL
Use dry, degassed solvent from a purification system
Step-by-Step Procedure
Inert Atmosphere Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 5-iodo-2-isopropoxypyridine (263 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol), and copper(I) iodide (7.6 mg, 0.04 mmol).
Causality: An inert atmosphere (N₂ or Ar) is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst, which is the active species in the cycle. Flame-drying the glassware removes adsorbed water that can interfere with the reaction.
Reagent Addition: Seal the flask with a rubber septum. Evacuate and backfill the flask with nitrogen or argon three times.
Causality: This "evac-and-fill" cycle ensures the complete removal of atmospheric oxygen.
Solvent and Base Addition: Add anhydrous, degassed THF (10 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe. Stir the mixture to dissolve the solids.
Causality: THF is an excellent solvent for the reagents. Triethylamine serves as both the base to deprotonate the alkyne and often as a co-solvent. Degassing the solvents (e.g., by sparging with N₂ or freeze-pump-thaw cycles) is critical to remove dissolved oxygen.
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe at room temperature.
Causality: A slight excess of the alkyne (1.2 eq.) is used to drive the reaction to completion and compensate for any potential homocoupling (Glaser coupling) side reactions.
Reaction Monitoring: Stir the reaction mixture at room temperature (or gently heat to 40-50 °C if the reaction is sluggish). Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting iodopyridine is consumed (typically 2-12 hours).
Causality: Reaction time and temperature are variable. Monitoring ensures the reaction is stopped at the optimal point, preventing side-product formation from prolonged heating.
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst residues and amine salts. Wash the celite pad with additional ethyl acetate (10 mL).
Causality: Filtration removes insoluble palladium species and the triethylammonium iodide salt formed during the reaction.
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous ammonium chloride (NH₄Cl) (2 x 15 mL) and brine (1 x 15 mL).
Causality: The NH₄Cl wash removes residual copper salts by forming a soluble copper-ammonia complex. The brine wash removes residual water from the organic layer.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure alkynylpyridine product.
Causality: Chromatography is essential to remove unreacted alkyne, homocoupled alkyne byproducts, and other minor impurities.
Troubleshooting and Field-Proven Insights
Issue
Potential Cause(s)
Recommended Solution(s)
Low or No Conversion
1. Inactive catalyst (oxidized Pd or Cu).2. Insufficiently dry/degassed reagents/solvents.3. Poor quality of iodo-pyridine.
1. Use a different Pd source (e.g., Pd(PPh₃)₄). Ensure CuI is white or light tan, not green/brown.2. Use freshly distilled/dried solvents and base. Ensure a robust inert atmosphere.3. Check purity of starting material by NMR or LC-MS.
Significant Homocoupling (Glaser Product)
1. Presence of oxygen.2. Reaction run for too long or at too high a temperature.
1. Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction.2. Monitor the reaction closely by TLC/LC-MS and stop it once the starting material is consumed.
Dark Black Color / Pd Black Precipitation
Catalyst decomposition/deactivation.
1. Ensure high-purity reagents.2. Consider adding more phosphine ligand (e.g., PPh₃) to stabilize the Pd(0) species.3. Avoid excessively high temperatures.
Difficulty in Purification
Co-elution of product with triphenylphosphine oxide (Ph₃P=O).
1. During work-up, wash the organic layer with cold, dilute HCl to protonate and extract some of the phosphine-related species.2. Modify the chromatography solvent system (e.g., using dichloromethane or toluene-based systems).
Conclusion
The Sonogashira coupling of 5-iodo-2-isopropoxypyridine is a reliable and high-yielding transformation critical for the synthesis of functionalized pyridine derivatives. By maintaining a scrupulous inert atmosphere, using high-purity reagents, and carefully monitoring the reaction, researchers can consistently achieve excellent results. The protocol and insights detailed in this note provide a solid foundation for the successful application of this powerful cross-coupling reaction in diverse research and development settings.
References
Sonogashira Coupling: A Powerful Tool in Organic Synthesis. Chinchilla, R., & Nájera, C. Chemical Reviews, 2007. [Link]
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Liang, Y., et al. Royal Society of Chemistry, 2016. [Link]
Mechanism of the Sonogashira Coupling Reaction. Organ, M. G., et al. Chemistry – A European Journal, 2011. [Link]
A Reassessment of the Mechanism of the Sonogashira Reaction. Jutand, A., et al. European Journal of Inorganic Chemistry, 2008. [Link]
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Bellina, F., & Rossi, R. Chemical Reviews, 2010. [Link]
Application
Application Note: High-Efficiency Palladium-Catalyzed Cross-Coupling of 5-Iodo-2-isopropoxypyridine
Abstract & Strategic Significance 5-Iodo-2-isopropoxypyridine is a critical building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and GPCR modulators. The 2-isopropoxy group serves tw...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Significance
5-Iodo-2-isopropoxypyridine is a critical building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and GPCR modulators. The 2-isopropoxy group serves two distinct roles: it acts as a steric and electronic modulator that directs palladium oxidative addition to the C5 position, and it functions as a masked oxo-group (via hydrolysis) or a robust ether linkage stable to metabolic oxidation.
While aryl iodides are typically viewed as "easy" substrates for cross-coupling due to the weak C-I bond, 2-alkoxypyridines present unique challenges. The basic nitrogen can poison palladium catalysts, and the large iodide anion can form stable, unreactive halide-bridged palladium dimers, occasionally stalling the catalytic cycle. This guide outlines optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings, specifically engineered to overcome these heteroaryl-specific hurdles.
Chemo-Physical Profile & Handling[1]
Compound Name: 5-Iodo-2-isopropoxypyridine
Molecular Formula: C₈H₁₀INO
Molecular Weight: 263.08 g/mol
Physical State: Colorless to pale yellow oil or low-melting solid.
Storage: 2–8°C, protected from light (iodides are photosensitive).
Stability: Generally stable to basic coupling conditions; avoid strong aqueous acids which may cleave the isopropoxy ether.
Core Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: Formation of C(sp²)–C(sp²) bonds (Biaryl synthesis).[1]
Rationale & Catalyst Selection
For 5-iodo-2-isopropoxypyridine, the oxidative addition is rapid. The rate-limiting step is often transmetallation .
Catalyst:Pd(dppf)Cl₂·CH₂Cl₂ is the "workhorse" catalyst. The bidentate ferrocenyl ligand prevents the formation of inactive bis-phosphine Pd complexes and creates a wide bite angle that facilitates reductive elimination.
Base:Potassium Carbonate (K₂CO₃) is preferred over stronger bases to maintain the integrity of the isopropoxy group.
Solvent:1,4-Dioxane/Water (4:1) . The water is essential to activate the boronic acid (formation of the reactive boronate species).
Step-by-Step Methodology
Preparation: Charge a reaction vial equipped with a magnetic stir bar.
Loading: Add 5-Iodo-2-isopropoxypyridine (1.0 equiv) and the corresponding Aryl Boronic Acid (1.2 equiv).
Solvent & Degassing: Add 1,4-Dioxane/Water (4:1 ratio, 0.2 M concentration relative to halide).
Critical Step: Sparge with Argon or Nitrogen for 5 minutes. Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.
Reaction: Seal the vial and heat to 80°C for 2–4 hours.
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄, filter, and concentrate.
Troubleshooting The "Iodide Trap"
If conversion stalls despite remaining boronic acid:
Mechanism: Iodide ions released during the reaction can bridge two Pd(II) species, forming a stable [Pd(Ar)(μ-I)]₂ dimer that does not undergo transmetallation.
Solution: Switch solvent to Toluene/Water or add a silver salt (e.g., Ag₂CO₃ , 1.0 equiv) to precipitate AgI and free the catalyst.
Core Protocol B: Buchwald-Hartwig Amination
Objective: Formation of C(sp²)–N bonds (Aminopyridine synthesis).
Rationale & Ligand Selection
Coupling amines to 2-alkoxypyridines requires electron-rich, bulky ligands to prevent the pyridine nitrogen from binding to the metal center.
Primary Amines: Use BrettPhos or Xantphos .
Secondary Amines: Use RuPhos (for steric bulk) or BINAP .
Pre-catalyst:Pd₂(dba)₃ provides a clean source of Pd(0).
Inert Atmosphere: Flame-dry the reaction vessel and cool under Argon.
Reagents: Add Pd₂(dba)₃ (2 mol%) and Xantphos (4.5 mol%).
Note: A slight excess of ligand relative to Pd (1:1.2 ratio of Pd metal to Ligand) ensures the active species is ligated.
Solvent: Add anhydrous 1,4-Dioxane or Toluene (degassed). Stir at RT for 5 mins to pre-form the catalyst complex (solution often turns dark red/orange).
Substrates: Add 5-Iodo-2-isopropoxypyridine (1.0 equiv), the Amine (1.2 equiv), and Cs₂CO₃ (2.0 equiv).
Alternative Base: If the amine is weak, use NaOtBu (Sodium tert-butoxide), but ensure the isopropoxy group is stable (usually yes, but monitor).
Reaction: Heat to 100°C for 4–12 hours.
Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.
Mechanistic Visualization
The following diagram illustrates the competitive pathways in the cross-coupling of 5-iodo-2-isopropoxypyridine. Note the "Iodide Dimer" sink which can arrest the cycle.
Figure 1: Catalytic cycle highlighting the "Iodide Dimer" resting state (Red) which can be problematic with iodo-pyridines compared to bromo-pyridines.
Comparative Data: Reaction Conditions
Parameter
Suzuki-Miyaura (Standard)
Suzuki-Miyaura (Difficult)
Buchwald-Hartwig (2° Amine)
Pd Source
Pd(dppf)Cl₂·DCM
Pd₂(dba)₃
Pd₂(dba)₃
Ligand
(dppf) - included
SPhos or XPhos
Xantphos or RuPhos
Base
K₂CO₃ (2M aq)
K₃PO₄ (solid)
Cs₂CO₃ or NaOtBu
Solvent
Dioxane / H₂O
Toluene / H₂O
Toluene (Anhydrous)
Temp
80°C
100°C
100°C
Key Risk
Hydrolysis of Boronic Acid
Catalyst Dimerization
Pyridine N-coordination
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
Hartwig, J. F. (2011). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books.
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2] Reaction of aryl bromides with tin amides containing solubilizing amino groups. Journal of the American Chemical Society, 116(13), 5969–5970. Link
Application Note: Optimized Heck Reaction Protocols for 5-Iodo-2-isopropoxypyridine
Executive Summary This guide details the synthetic protocols for the Mizoroki-Heck coupling of 5-Iodo-2-isopropoxypyridine with various alkene partners. Unlike simple aryl halides, this substrate presents unique electron...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the synthetic protocols for the Mizoroki-Heck coupling of 5-Iodo-2-isopropoxypyridine with various alkene partners. Unlike simple aryl halides, this substrate presents unique electronic and coordinative challenges due to the pyridine nitrogen. However, the 2-isopropoxy substituent serves as a critical "stealth" group, reducing catalyst poisoning via steric hindrance and electronic deactivation of the nitrogen lone pair.
We present two validated workflows:
Method A (Jeffery Conditions): A robust, ligand-free "anionic pathway" protocol recommended for primary scale-up.
Method B (Classical Phosphine): A conventional Pd/Phosphine route for sterically demanding alkenes.
Substrate Analysis & Mechanistic Insight
The Substrate: 5-Iodo-2-isopropoxypyridine
Reactive Center: The C5-Iodide bond is weak and highly prone to oxidative addition by Pd(0).
Electronic Activation: The isopropoxy group at C2 exerts a mesomeric (+M) effect, increasing electron density at C3 and C5. This counteracts the electron-withdrawing nature of the pyridine ring, facilitating the oxidative addition step compared to unsubstituted iodopyridines.
Catalyst Protection: A common failure mode in pyridine cross-coupling is the coordination of the pyridine nitrogen to the Pd(II) center, forming an inactive "sink." The bulky isopropoxy group at C2 sterically shields the nitrogen and reduces its Lewis basicity, significantly enhancing catalyst turnover numbers (TON).
The "Anionic" Pathway (Jeffery Conditions)
For aryl iodides, the addition of tetraalkylammonium salts (e.g., TBAB) promotes an anionic catalytic cycle . The active species is proposed to be a coordinatively unsaturated anionic palladium species,
, rather than the neutral species found in phosphine-based cycles. This pathway is generally faster for iodides and avoids the cost and instability of phosphine ligands.
Setup: Oven-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Allow to cool under a stream of Argon.
Charging: Add 5-Iodo-2-isopropoxypyridine (1.0 mmol, 263 mg), TBAB (1.0 mmol, 322 mg), and Base (K₂CO₃, 2.5 mmol, 345 mg) to the flask.
Solvation: Add DMF (5.0 mL, 0.2 M concentration).
Degassing (Critical): Sparge the mixture with Argon for 10 minutes. Oxygen is the primary cause of Pd-black precipitation (catalyst death).
Catalyst Addition: Add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and the Alkene (1.2 mmol) quickly against a positive Argon flow. Seal the flask with a septum.
Reaction: Heat the mixture to 80–90°C in an oil bath. Stir vigorously (>800 rpm) to ensure mass transfer in the heterogeneous mixture.
Monitoring: Monitor by TLC or LC-MS at 2 hours. Full conversion is typically observed between 2–6 hours.
QC Check: The reaction mixture should remain dark brown/black. If it turns clear with a metallic mirror on the glass, the catalyst has crashed out (add more TBAB in future runs).
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF and TBAB. Dry organic layer over MgSO₄, filter, and concentrate.
Method B: Classical Phosphine Conditions
Best for: Sterically hindered alkenes or substrates sensitive to high salt concentrations.
Ligand: PPh₃ (10-15 mol%) or P(o-tol)₃ (for bulky alkenes)
Base: Et₃N (3.0 equiv)
Solvent: MeCN or DMF
Protocol Variations:
Pre-complexation: Stir Pd(OAc)₂ and PPh₃ in the solvent for 15 minutes under Argon before adding the substrate. This generates the active Pd(0)L₂ species in situ (yellow to orange color change).
Temperature: Often requires higher temperatures (refluxing MeCN, 82°C) compared to Method A.
Optimization & Troubleshooting Data
The following table summarizes optimization parameters specifically for 2-alkoxy-5-halopyridines.
Parameter
Condition
Outcome/Observation
Solvent
DMF
Preferred. High solubility of TBAB; stabilizes anionic Pd species.
MeCN
Good for Method B. Lower boiling point limits reaction rate.
Toluene
Poor for Method A (insoluble salts). Good for Method B with bulky phosphines.
Base
K₂CO₃ / NaHCO₃
Preferred for Method A. Mild, heterogeneous, easy removal.
Et₃N / DIPEA
Preferred for Method B. Can sometimes cause reduction of Ar-I to Ar-H.
Alternative source of Pd(0).[2] Use if initiation with Pd(II) is slow.
Common Failure
Dealkylation
Loss of isopropyl group. Cause: High acidity or excessive heat (>120°C). Fix: Use carbonate bases; keep T < 100°C.
Common Failure
Homocoupling
Formation of Biaryl (Ar-Ar). Cause: Low alkene concentration or excess catalyst. Fix: Add alkene slowly; reduce Pd loading.
Mechanistic Visualization
The diagram below illustrates the divergence between the Neutral (Phosphine) and Anionic (Jeffery) pathways. For 5-iodo-2-isopropoxypyridine, the Anionic Pathway is kinetically favored due to the lability of the C-I bond and the stabilization provided by TBAB.
Caption: Dual-pathway mechanism. Method A (Blue) utilizes excess halide salts (TBAB) to form anionic Pd species, preventing pyridine nitrogen coordination and accelerating turnover for iodides.
References
Jeffery, T. (1984). "Palladium-catalysed vinylation of organic halides under solid-liquid phase transfer conditions." Journal of the Chemical Society, Chemical Communications, (19), 1287–1289. Link
Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009–3066. Link
Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176–4211. Link
BenchChem. (2025).[3] "Application Notes and Protocols: Heck Reaction Conditions for 5-Iododecane and Alkenes." (Relevant analogue protocols). Link
Knowles, J. P., & Whiting, A. (2007). "The Heck-Mizoroki cross-coupling reaction: a mechanistic perspective." Organic & Biomolecular Chemistry, 5(1), 31-44. Link
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 5-Iodo-2-isopropoxypyridineHigh-Purity Synthon for Functional Materials & Pharmaceutical Scaffolds
Executive Summary
5-Iodo-2-isopropoxypyridine (CAS: 111192-80-0) is a premier heteroaromatic building block characterized by its dual-functional reactivity. It features a highly reactive iodine handle at the C5 position—ideal for palladium-catalyzed cross-coupling—and an isopropoxy group at the C2 position. The isopropoxy moiety serves two critical roles: it acts as a robust protecting group for the 2-pyridone tautomer during harsh synthetic steps and functions as a solubilizing, electron-donating auxillary in final material designs.
This guide details its application in synthesizing OLED phosphorescent ligands and bioactive GPR119 agonists , providing validated protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings.
Chemical Profile & Handling
Property
Specification
CAS Number
111192-80-0
Molecular Formula
C₈H₁₀INO
Molecular Weight
263.08 g/mol
Appearance
Pale yellow to brown liquid/oil
Boiling Point
~260°C (Predicted)
Solubility
Soluble in DCM, THF, Toluene, Ethyl Acetate
Storage
2–8°C, under inert atmosphere (Argon/Nitrogen)
Reactivity Profile
C5-I: High reactivity (Oxidative Addition).[1] C2-OiPr: Acid-labile (cleavable to pyridone); Directing group.[1]
In materials science, 5-Iodo-2-isopropoxypyridine is utilized to synthesize 2-phenylpyridine (ppy) derivatives, which are the primary ligands for Iridium(III) phosphorescent emitters.[1] The isopropoxy group increases the solubility of the ligand and can be retained to tune the HOMO/LUMO levels (blue-shifting emission via electron donation) or cleaved to form hydrogen-bonding networks in crystal engineering.
Experimental Protocol: Synthesis of 2-(2-Isopropoxypyridin-5-yl)fluorene
A model reaction for extending conjugation in organic semiconductors.
Inert Setup: Charge a Schlenk flask with the boronic acid, Pd catalyst, and base. Cycle with Argon/Vacuum (3x) to remove O₂.[1]
Addition: Dissolve 5-Iodo-2-isopropoxypyridine in degassed Toluene/Ethanol and inject into the flask.
Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 9:1) for the disappearance of the iodide.
Workup: Cool to RT. Dilute with Ethyl Acetate, wash with brine (2x), and dry over anhydrous Na₂SO₄.[1]
Purification: Flash column chromatography (Silica gel). The isopropoxy group typically increases Rf, facilitating separation from polar byproducts.
Critical Control Point: The iodine atom at C5 is significantly more reactive than bromine or chlorine analogs, allowing this reaction to proceed at lower temperatures if necessary, preserving the sensitive isopropoxy ether linkage.
Preparation: In a glovebox or under Argon flow, combine Pd source, Ligand, Base, and the Amine in a reaction vial.
Substrate Addition: Add 5-Iodo-2-isopropoxypyridine (liquid) via syringe. Add solvent.[2]
Heating: Seal the vial and heat to 100°C for 8–12 hours.
Filtration: Filter the hot reaction mixture through a Celite pad to remove palladium black.
Isolation: Concentrate the filtrate and purify via HPLC or crystallization.
Synthetic Logic & Pathway Visualization
The following diagram illustrates the divergent utility of 5-Iodo-2-isopropoxypyridine. It highlights the decision matrix: retain the isopropoxy group for solubility/electronics, or cleave it (using BBr₃ or strong acid) to access the 2-pyridone tautomer.
Caption: Divergent synthetic pathways for 5-Iodo-2-isopropoxypyridine in materials and drug discovery.
Quality Control & Characterization
To ensure the integrity of the starting material before initiating complex synthesis, the following QC parameters are recommended:
¹H NMR (CDCl₃, 400 MHz): Look for the characteristic doublet of the isopropyl methyls (~1.3 ppm, d, 6H) and the septet of the methine (~5.2 ppm).[1] The aromatic protons appear as distinct signals at ~8.3 ppm (C6-H) and ~7.8 ppm (C4-H).[1]
Purity Requirement: >98% (GC/HPLC) is required for catalytic cross-coupling to prevent catalyst poisoning by iodide-containing impurities.[1]
References
Synthesis of GPR119 Agonists: Yang, Z., et al. "Synthesis of GPR119 Agonist GSK-1292263." Chinese Journal of Pharmaceuticals, 2016, 47(03): 260-263.[1] 3[1][4][5]
Beta-Carboline Synthesis: "Synthesis of aza and carbocyclic β-carbolines for the treatment of alcohol abuse." Royal Society of Chemistry, 2015. 6
Trifluoromethylation of Pyridines: "Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Derivatives." National Institutes of Health (PMC), 2020.[1] 7
Suzuki Coupling of Pyridyl Nucleophiles: "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." National Institutes of Health, 2009. 8
synthesis of bioactive molecules using 5-Iodo-2-isopropoxypyridine
Abstract This application note details the strategic utilization of 5-Iodo-2-isopropoxypyridine (CAS: 111196-81-7) as a high-value intermediate in the synthesis of pharmaceutical pharmacophores, specifically targeting ki...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the strategic utilization of 5-Iodo-2-isopropoxypyridine (CAS: 111196-81-7) as a high-value intermediate in the synthesis of pharmaceutical pharmacophores, specifically targeting kinase inhibitors (e.g., BRAF, MEK) and GPCR ligands. Unlike its methoxy analogue, the isopropoxy derivative offers superior lipophilicity for chromatographic resolution and a distinct deprotection profile for accessing 2-pyridone motifs. This guide provides optimized protocols for Suzuki-Miyaura cross-coupling and subsequent chemoselective hydrolysis, supported by mechanistic insights and troubleshooting frameworks.
Introduction: The Strategic Advantage of the Isopropoxy Handle
In medicinal chemistry, the pyridine ring is ubiquitous, but its functionalization dictates its utility. 5-Iodo-2-isopropoxypyridine is designed with two orthogonal reactive sites:
C-5 Iodine (The Coupling Handle): The C-I bond is significantly weaker (approx. 53 kcal/mol) than C-Br or C-Cl, allowing for oxidative addition by Palladium(0) catalysts under milder conditions. This minimizes thermal degradation of sensitive boronic acid partners.
C-2 Isopropoxy (The Masked Pyridone):
Solubility: The isopropyl group disrupts crystal packing more effectively than a methyl group, enhancing solubility in non-polar solvents (DCM, Toluene) during intermediate steps.
Orthogonality: It is stable to basic coupling conditions but can be cleaved under specific acidic conditions to reveal the 2-pyridone tautomer, a critical hydrogen-bond donor/acceptor motif in drugs like Perampanel or various kinase inhibitors.
Reaction Landscape & Logic Flow
The following diagram illustrates the divergent synthetic pathways accessible from this core intermediate.
Figure 1: Divergent synthetic pathways. The primary workflow (Green) focuses on biaryl synthesis followed by unmasking of the pyridone core.
Detailed Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of 5-Iodo-2-isopropoxypyridine with a heteroaryl boronic acid. This specific method uses a high-turnover catalyst system to prevent protodeboronation of the boronic acid partner.
Inert Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon.
Charge Solids: Add 5-Iodo-2-isopropoxypyridine (1.0 g, 3.8 mmol), the Boronic Acid (4.56 mmol), and Pd(dppf)Cl₂·DCM (155 mg, 0.19 mmol).
Critical Note: Do not add the base yet. Premature base addition can accelerate boronic acid degradation before the catalytic cycle engages.
Solvent Addition: Add degassed 1,4-Dioxane (10 mL). Stir gently to dissolve the pyridine derivative.
Base Addition: Add the 2.0 M
solution (3.8 mL, 7.6 mmol) via syringe. The biphasic mixture will turn dark orange/brown.
Reaction: Heat the mixture to 85°C for 4–6 hours.
Monitoring: Check TLC (Hexane/EtOAc 8:2). The starting iodide (
) should disappear; the product is typically more polar ().
Workup:
Cool to room temperature.
Dilute with EtOAc (50 mL) and wash with water (2 x 20 mL) followed by brine (20 mL).
Dry organic layer over
, filter, and concentrate in vacuo.
Purification: Flash column chromatography (Silica Gel 60).
Gradient: 0%
20% EtOAc in Hexanes.
Yield Expectation: 85–95%.
Protocol: Conversion to 5-Aryl-2-pyridone
Many bioactive molecules require the free lactam (pyridone) form. The isopropoxy group is cleaved under acidic conditions.
Methodology
Dissolution: Dissolve the biaryl intermediate (from Step 4) in Glacial Acetic Acid (5 mL per gram).
Acid Hydrolysis: Add concentrated HCl (37%, 1 mL per gram).
Heating: Heat to 90°C for 2 hours.
Mechanism:[1][2][3][4] Protonation of the pyridine nitrogen activates the C-2 position for nucleophilic attack by water (or acetate), displacing the isopropyl group as isopropanol/isopropyl chloride.
Isolation:
Cool to room temperature.
Pour onto ice-water. The pyridone often precipitates as a solid due to the loss of the lipophilic isopropyl group.
Filter the solid. If no precipitate forms, extract with DCM/MeOH (9:1).
Data Summary & Optimization Guide
Table 1: Catalyst Performance for 5-Iodo-2-isopropoxypyridine Coupling
Catalyst System
Base/Solvent
Yield (Isolated)
Notes
Pd(dppf)Cl₂
/ Dioxane
92%
Recommended. Robust; tolerates steric bulk.
Pd(PPh₃)₄
/ Toluene
78%
Slower; requires strict exclusion to prevent Pd-black.
Pd(OAc)₂ / SPhos
/ n-BuOH
88%
Excellent for sterically hindered boronic acids.
Troubleshooting "Stalled" Reactions
Issue: Starting material consumed, but low product yield (Dehalogenation observed).
Cause: The "Hydride Shift" side reaction where
-hydride elimination from the isopropoxy group (rare but possible) or solvent impurities reduce the Pd-Ar intermediate.
Solution: Switch solvent to DMF or Toluene to reduce protic sources, or lower temperature to 60°C and extend time.
References
Suzuki Coupling Mechanisms & Optimization
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Synthesis of Kinase Inhibitors (General Pyridine Scaffolds)
Wenglowsky, S., et al. (2011). Pyridine-based inhibitors of B-Raf(V600E) kinase.[5] ACS Medicinal Chemistry Letters, 2(5), 342-347. Link
Hydrolysis of Alkoxypyridines
Schmid, G. H., & Wolkoff, A. W. (1972). The Acid-Catalyzed Hydrolysis of 2-Alkoxypyridines. Canadian Journal of Chemistry, 50(8), 1181-1187. Link
5-Iodo-2-isopropoxypyridine Data
PubChem Compound Summary for CID 111196-81-7. Link
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Troubleshooting & Optimization Guide for 5-Iodo-2-isopropoxypyridine (CAS: 111043-11-1)
Document ID: TSC-PYR-5I-ISO
Last Updated: 2025-10-24
Executive Summary & Substrate Profile
5-Iodo-2-isopropoxypyridine is a high-value heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors and erratic GPCR ligands. Its structural duality presents specific challenges:
The Electrophile (C-5 Iodide): Highly reactive toward oxidative addition, making it an excellent candidate for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.
The Nucleophile (Pyridine Nitrogen): A potent Lewis base that can coordinate to Palladium, poisoning the active catalyst species.[1]
The Labile Ether (C-2 Isopropoxy): While sterically bulky, the secondary alkyl ether is susceptible to Lewis-acid mediated cleavage (dealkylation) to form the 2-pyridone impurity.
This guide addresses the three most common failure modes: Protodehalogenation , Homocoupling , and Dealkylation .
Diagnostic Hub: What is your LCMS telling you?
Before altering conditions, match your crude LCMS/GCMS data to the symptoms below.
(Note: MW of 5-Iodo-2-isopropoxypyridine = 263.08)
Observed Mass (ES+)
Mass Shift
Diagnosis
Probability
138.1 (M+H)
M - 126
Protodehalogenation (Loss of Iodine, replaced by H).
Module A: The "Hydro" Impurity (Protodehalogenation)
Symptom: You observe the formation of 2-isopropoxypyridine (Mass 137/138).
Root Cause: The Palladium-Aryl intermediate is intercepting a hydride source instead of the transmetallation partner.
Mechanism:
The oxidative addition complex
is reduced. Common hydride sources include:
Solvent: Primary/Secondary alcohols (e.g., Isopropanol, Ethanol) acting as reducing agents via
-hydride elimination.
Moisture: Water can promote protodehalogenation in certain catalytic cycles.
Impurities: Trace formic acid in solvents.
Corrective Actions:
Solvent Switch: Replace alcoholic solvents with aprotic polar solvents.
Recommended: 1,4-Dioxane, Toluene, or DMF.
Avoid: Isopropanol, Ethanol (unless required for solubility, then keep temp <60°C).
Catalyst Load: Increase the rate of transmetallation relative to reduction. High catalyst loading (e.g., 5 mol%) can sometimes exacerbate reduction if the coupling partner is slow to react. Instead, use a more active ligand (e.g., XPhos, SPhos) to accelerate the cross-coupling cycle.
Base Selection: Switch to anhydrous bases like
or if using water-sensitive coupling partners.
Module B: The "Pyridone" Impurity (Dealkylation)
Symptom: Appearance of a polar peak (Mass 222 or coupled product minus 42 amu).
Root Cause: Cleavage of the isopropyl ether bond.
Mechanism:
2-Alkoxypyridines are essentially "masked" pyridones. The isopropoxy group can be cleaved by:
Lewis Acids: Boronic acids (
) can act as Lewis acids, coordinating to the ether oxygen or pyridine nitrogen, facilitating nucleophilic attack (often by trace water or halide) to cleave the isopropyl group.
Strong Acids: If the reaction pH drops (e.g., during workup or due to byproduct formation).
Corrective Actions:
Boron Source: Switch from Boronic Acids to Pinacol Esters (BPin) or MIDA boronates . Esters are significantly less Lewis acidic and reduce the risk of coordinating to the pyridine.
Base Buffer: Ensure the reaction remains basic. Use mild bases like
(2-3 equivalents).
Temperature: Dealkylation is thermally driven. Do not exceed 90°C unless necessary.
Module C: Catalyst Arrest (Poisoning)
Symptom: Starting material remains unconsumed despite heating; no black Pd precipitation (solution remains clear/yellow).
Root Cause: The Pyridine Nitrogen binds to the Pd center, forming a stable, inactive complex
.
Corrective Actions:
Ligand Overkill: Use bulky, electron-rich phosphine ligands that sterically crowd the Pd center, preventing the pyridine nitrogen from binding.
Charge: Add substrate, boronate, and base to the vial.
Purge: Seal and purge with
or Argon for 5 minutes. (Crucial to prevent homocoupling).
Solvent: Add sparged solvent.
Catalyst: Add Pd precatalyst last (under inert flow).
Heat: Stir at 60–80°C. Monitor by LCMS at 1 hour.
FAQ
Q: Can I use ethanol/water as a solvent?A: Avoid it if possible. While green, ethanol acts as a hydride source, increasing protodehalogenation (Mass 138). If you must use it, keep the temperature below 50°C.
Q: My reaction works but the product converts to a pyridone during purification. Why?A: 2-isopropoxypyridines are acid-sensitive. Silica gel is slightly acidic.
Fix: Pre-treat your silica column with 1% Triethylamine in hexanes to neutralize it before loading your sample.
Q: Why do I see significant homocoupling (dimer)?A: This usually indicates oxygen ingress. The Pd-aryl species oxidizes and couples with itself. Ensure you are sparging solvents with inert gas, not just sonicating them.
References
Mechanisms of Catalyst Poisoning
Title: Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyan
Source: Journal of the American Chemical Society.[2]
Technical Support Center: Purification of 5-Iodo-2-isopropoxypyridine
Status: Operational Role: Senior Application Scientist Topic: Downstream Processing & Purification of 5-Iodo-2-isopropoxypyridine Executive Summary & Chemical Context The Molecule: 5-Iodo-2-isopropoxypyridine is a critic...
The Molecule: 5-Iodo-2-isopropoxypyridine is a critical intermediate, often used in Suzuki-Miyaura cross-couplings for medicinal chemistry (kinase inhibitors).
The Synthesis: Typically synthesized via Nucleophilic Aromatic Substitution (
) of 2-chloro-5-iodopyridine (or the bromo-analog) with sodium isopropoxide in isopropanol/THF.
The Core Challenge:
The reaction rarely goes to 100% completion. The starting material (2-chloro-5-iodopyridine) and the product (5-iodo-2-isopropoxypyridine) are both lipophilic, electron-deficient aromatic systems. They often co-elute on silica gel, making standard chromatography inefficient. Furthermore, the isopropoxy group is acid-sensitive, leading to the formation of the highly polar 5-iodo-2-pyridone if mishandled.
Triage: Initial Assessment (The "Triage" Protocol)
Before attempting purification, perform this diagnostic check to select the correct workflow.
Observation (TLC/LCMS)
Diagnosis
Recommended Workflow
Single Spot (High Rf)
Clean Conversion
Protocol A (Standard Workup)
Two Spots (Close Rf)
Incomplete Conversion (<90%)
Protocol C (Chemical Scavenging)
Baseline Streak/Spot
Hydrolysis (Pyridone formation)
Protocol B (Silica Filtration)
New Spot (Higher Rf)
Bis-alkylation (Rare)
Check Reagents (Pd contamination?)
Troubleshooting Guides & FAQs
Issue 1: "My Starting Material (SM) and Product are co-eluting on the column."
Root Cause: Both the chloro-SM and isopropoxy-product have similar dipole moments and lipophilicity.
The Fix: Chemical Scavenging (The "Senior Scientist" Trick)
Instead of trying to separate them physically, change the chemical nature of the impurity.
Step-by-Step Protocol:
Quantify SM: Determine the remaining amount of 2-chloro-5-iodopyridine via NMR.
Add Scavenger: Add 2.0 equivalents (relative to remaining SM) of a polar primary amine (e.g., N,N-dimethylethylenediamine or morpholine ) to the crude reaction mixture.
Heat: Heat the mixture to 60-80°C for 2-4 hours. The amine will displace the chlorine in the SM via
, converting it into a highly polar amino-pyridine. The isopropoxy product is less reactive and will remain intact.
Workup: Perform an acidic wash (1M HCl or Citric Acid). The new amino-impurity will protonate and move to the aqueous layer. The desired isopropoxy product remains in the organic layer.
Critical Note: Do not use strong acid for the wash (see Issue 3). Use Citric Acid (pH ~4-5) to avoid cleaving the isopropoxy group.
Issue 2: "I see a large baseline spot or crystalline solid crashing out."
Root Cause: Hydrolysis.[1] The isopropoxy group has been cleaved, or the chloro-SM was hydrolyzed by moisture in the base, forming 5-iodo-2-pyridone .
The Fix: Base Wash & Silica Plug
Step-by-Step Protocol:
Solubility Check: Pyridones are notoriously insoluble in non-polar solvents. Dilute the crude oil in Hexane/EtOAc (9:1). If a solid precipitates, filter it off—that is likely your impurity.
Base Wash: Wash the organic layer with 1M NaOH. Pyridones have a pKa ~11 (N-H) and can be partially deprotonated and removed in the aqueous phase, though this is less efficient than filtration.
Silica Plug: If the impurity persists, pass the material through a short pad of silica gel using 5% EtOAc in Hexanes. The non-polar product will elute; the polar pyridone will stick to the silica.
Issue 3: "My yield dropped significantly after rotary evaporation."
Root Cause: Volatility or Acidic Decomposition.
Volatility: While 5-iodo-2-isopropoxypyridine has a high boiling point, it can sublime or co-evaporate under high vacuum if heated excessively.
Decomposition: Traces of acid on glassware or in the solvent (e.g., CDCl3 is naturally acidic) can cleave the ether to the pyridone.
Preventative Measures:
Neutralize: Add a few drops of Triethylamine (
) to the rotary evaporator flask to ensure a basic environment.
Temperature: Do not exceed 40°C in the water bath.
Visual Workflows
Workflow A: Purification Decision Tree
Caption: Decision logic for selecting between standard purification and chemical scavenging protocols.
Workflow B: The Scavenging Mechanism
Caption: Mechanism of action for removing difficult halo-pyridine impurities via amine derivatization.
Standardized Protocols
Protocol A: Optimized Column Chromatography
If the reaction is clean (>95% conversion), use this gradient to ensure separation from minor impurities.
Stationary Phase: Silica Gel (40-63 µm).
Mobile Phase A: Hexanes (or Heptane).
Mobile Phase B: Ethyl Acetate (EtOAc).
Loading: Dissolve crude in minimum Toluene (avoid DCM if possible to prevent streaking).
CV (Column Volumes)
% Mobile Phase B
Purpose
0 - 2
0%
Equilibrate / Elute non-polars
2 - 5
0% -> 5%
Elute highly lipophilic impurities
5 - 12
5% -> 10%
Elute Product (Target)
12 - 15
10% -> 50%
Flush Pyridone/Polar trash
Protocol B: Chemical Scavenging (The "Rescue" Op)
Use when: SM > 5% and co-elutes with product.
Reaction: To the crude reaction mixture (still in solvent), add Morpholine (2 eq. vs. unreacted SM).
Process: Heat to reflux for 2 hours. Monitor by TLC until the "SM" spot disappears (it will shift to a much lower Rf, usually near the baseline).
Extraction:
Cool to RT.
Dilute with EtOAc.
Wash 2x with 10% Citric Acid (aq). The morpholine-adduct is protonated and removed here.
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Ticket ID: SGC-PYR-5I-ISO
Agent: Dr. Aris Thorne, Senior Application Scientist
Subject: Troubleshooting low conversion and catalyst deactivation in electron-rich pyridine couplings.
Executive Summary & Substrate Analysis
Welcome to the Technical Support Center. You are likely encountering difficulties coupling 5-Iodo-2-isopropoxypyridine with terminal alkynes. While aryl iodides are typically excellent substrates, this specific molecule presents a "perfect storm" of three competing challenges that often lead to reaction failure (black precipitate, 0% conversion, or stalled kinetics).
The "Pyridine Paradox" Analysis
Before attempting another run, understand why your standard protocol failed:
Electronic Deactivation (The EDG Effect): The isopropoxy group at the 2-position is a strong Electron Donating Group (EDG) via resonance. This increases electron density at the 5-position, making the C–I bond more electron-rich. Consequently, the Oxidative Addition step (the first step of the catalytic cycle) is significantly slower compared to electron-deficient pyridines (e.g., 2-fluoropyridine) [1].
Catalyst Poisoning (The N-Coordination): The pyridine nitrogen has a lone pair capable of binding to Palladium (Pd) or Copper (Cu). If the nitrogen displaces your phosphine ligand, it forms a stable, unreactive "dead-end" complex (PdL2(Py)2), effectively killing the catalyst [2].
Steric vs. Electronic Trade-off: While the isopropyl group adds steric bulk that should discourage N-coordination, it is often insufficient to prevent small metal centers from binding, especially if the reaction is sluggish due to point #1.
Diagnostic Workflow
Use this logic tree to identify your specific failure mode before proceeding to the solutions.
Figure 1: Diagnostic logic tree for isolating failure modes in pyridine cross-couplings.
Troubleshooting Guides & FAQs
Issue 1: The "Pd-Black" Crash
Symptom: The reaction mixture turns black within minutes of heating, and TLC shows only starting material.
Root Cause: The Palladium(0) species is unstable.[1] The pyridine nitrogen may be displacing weak ligands (like PPh3), causing the Pd to aggregate into metallic clumps (Palladium black) rather than entering the catalytic cycle.
Solution: Ligand Overhaul
You must use bulky, electron-rich phosphine ligands that bind tighter than the pyridine nitrogen and facilitate oxidative addition into the electron-rich C–I bond.
Stop Using: Pd(PPh3)4 or PdCl2(PPh3)2.
Start Using:
Catalyst: Pd(OAc)2 or Pd2(dba)3
Ligand:XPhos or SPhos (Buchwald Ligands).
Why? The biaryl backbone of XPhos provides steric bulk that prevents the pyridine nitrogen from binding to the Pd center, while the electron-rich phosphine accelerates the oxidative addition [3].
Issue 2: The "Glaser" Side-Show
Symptom: The iodide (5-iodo-2-isopropoxypyridine) remains untouched, but the alkyne disappears. You isolate a diyne (alkyne dimer).
Root Cause: Oxygen leakage. In the presence of Cu(I) and O2, alkynes homocouple (Glaser coupling) faster than they cross-couple.
Solution: Copper-Free Protocol
Since pyridines can also coordinate Copper (inhibiting the transmetallation step), removing Copper solves two problems at once.
Protocol Shift: Switch to a Copper-Free Sonogashira .
Requirement: This requires a more active Pd catalyst (like the Pd/XPhos system mentioned above) and an inorganic base (Cs2CO3) in a polar solvent (DMF or DMSO) [4].
Technique: Do not just "sparge" with nitrogen. Use the Freeze-Pump-Thaw method (3 cycles) to rigorously degas the solvent.
Issue 3: Sluggish Conversion (The "Isopropoxy Drag")
Symptom: Reaction proceeds very slowly. After 12 hours, 40% starting material remains.
Root Cause: The isopropoxy group is pumping electron density into the ring, making the C-I bond strong. Room temperature (RT) is insufficient for this specific substrate.
Solution: Thermal Activation
Temperature: Increase to 60°C - 80°C .
Warning: Do not exceed 100°C. While the isopropoxy group is stable, harsh heating with nucleophilic bases (like methoxide or ethoxide) could trigger an SNAr reaction, cleaving the isopropoxy group.
Base Selection: Use Cs2CO3 (Cesium Carbonate).[1][2] The "Cesium Effect" (higher solubility in organic solvents) aids in the deprotonation of the alkyne without requiring copper [5].
Optimized Protocol (The "Gold Standard")
This protocol is designed to bypass the specific electronic and coordination issues of 5-iodo-2-isopropoxypyridine.
Solvent: Acetonitrile (MeCN) or DMF (0.2 M concentration)
Step-by-Step Procedure:
Pre-complexation: In a vial, dissolve Pd(OAc)2 and XPhos in the solvent. Stir at RT for 5 minutes. The solution should turn from orange to a clear/pale yellow (indicating formation of the active Pd(0)-Ligand species).
Substrate Addition: Add the 5-iodo-2-isopropoxypyridine, the alkyne, and the Cs2CO3.
Degassing: Seal the vial with a septum. Pierce with a needle connected to a vacuum/nitrogen manifold. Freeze the vial in liquid N2, apply vacuum for 5 mins, thaw in warm water, backfill with N2. Repeat 3 times.
Reaction: Heat to 65°C for 4–12 hours.
Workup: Filter through a small pad of Celite (to remove Pd and salts). Concentrate.
Note: 2-alkoxypyridines can be slightly sensitive to acid; avoid prolonged exposure to acidic silica gel. Neutralize silica with 1% Et3N if necessary.
Data & Comparison
Table 1: Comparison of Conditions for Electron-Rich Pyridines
Parameter
Standard Conditions
Recommended Optimized Conditions
Catalyst
Pd(PPh3)4
Pd(OAc)2 + XPhos
Co-Catalyst
CuI (10-20 mol%)
None (Copper-Free)
Base
Et3N or Diethylamine
Cs2CO3
Solvent
THF or Toluene
DMF or MeCN
Temp
RT
60°C - 80°C
Risk
Catalyst Poisoning, Glaser Coupling
High Conversion, No Homocoupling
Mechanistic Insight
The diagram below illustrates the "Dead End" pathway you are trying to avoid. By using bulky ligands (XPhos), you sterically block the "N-Coordination" path, forcing the cycle towards the productive Oxidative Addition.
Figure 2: Competitive coordination pathways. Bulky ligands prevent the pyridine nitrogen from poisoning the catalyst.
References
Chinchilla, R., & Nájera, C. (2007).[2] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
Billingsley, K. L., & Buchwald, S. W. (2007). A General and Efficient Method for the Sonogashira Coupling of Aryl Chlorides and Bromides.[4] Journal of the American Chemical Society, 129(11), 3358-3366. Link
Gelmann, D., & Buchwald, S. L. (2003).[5] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction. Angewandte Chemie International Edition, 42(48), 5993-5996. Link
Kormos, C. M., & Leadbeater, N. E. (2006). Microwave-Promoted, Copper-Free Sonogashira Couplings Using Low Palladium Loading. The Journal of Organic Chemistry, 71(17), 6564-6571. Link
Ticket ID: #PYR-5I-ISO-001
Status: Open
Support Level: Tier 3 (Senior Application Scientist)
Core Analysis: The "Push-Pull" Instability
To prevent deiodination, you must first understand why 5-Iodo-2-isopropoxypyridine is chemically fragile. It is not just a standard aryl iodide; it is a "push-pull" system:
The "Pull" (Pyridine Ring): The nitrogen atom makes the ring electron-deficient (
-deficient), making the C-I bond susceptible to nucleophilic attack (e.g., by -BuLi).
The "Push" (Isopropoxy Group): The oxygen at C2 donates electron density into the ring via resonance. While this stabilizes the ring somewhat, it directs electrophilic attacks and metallation to the C3 position (ortho to the directing group).
The Weak Link (C-I Bond): The Carbon-Iodine bond is weak (~57 kcal/mol). It is highly prone to Metal-Halogen Exchange (with Lithium) and Protodeiodination (during Pd-catalysis).
Module A: Functionalization Without Deiodination
Scenario: You want to functionalize the pyridine ring (e.g., at C3 or C4) but the Iodine at C5 keeps falling off.
The Root Cause: Lithium-Halogen Exchange
If you use standard alkyllithium bases (e.g.,
-BuLi, -BuLi), the reaction is kinetically controlled by the weakest bond. The rate of Lithium-Iodine exchange is orders of magnitude faster than the rate of deprotonation (C-H activation).
Result: You lose the Iodine and form 5-lithio-2-isopropoxypyridine, which is likely not your target.
The Solution: The "Knochel Switch" (Turbo-Grignards)
To retain the iodine, you must switch from Lithium to Magnesium using Knochel-Hauser bases (TMPMgCl·LiCl).[1][2][3] The bulky TMP (tetramethylpiperidyl) group acts as a base (removing H) rather than a nucleophile (attacking I), and the Mg-C bond is more covalent, preventing the rapid exchange seen with Li.
Protocol: Directed Magnesiation at C3
Target: Install an electrophile at C3 while keeping Iodine at C5 intact.
Reagent Prep: Ensure TMPMgCl·LiCl (approx 1.0 M in THF) is titrated before use.
Conditions:
Solvent: Anhydrous THF (Critical: Water kills the base).
Temperature: -40 °C to -20 °C. (Unlike
-BuLi, you do not need -78 °C, but room temp may risk slow iodine exchange).
Step-by-Step:
Charge a flame-dried flask with 5-Iodo-2-isopropoxypyridine (1.0 equiv) in THF.
Cool to -20 °C .
Add TMPMgCl·LiCl (1.1 equiv) dropwise over 5 mins.
Stir for 30–60 mins. Note: The Mg coordinates to the Isopropoxy oxygen, directing deprotonation to C3.
Scenario: You are trying to couple the Iodine (Suzuki, Sonogashira) but are observing the formation of 2-isopropoxypyridine (Iodine replaced by H).
The Root Cause: The "Hydride Leak"
In a catalytic cycle, "Protodeiodination" occurs when the Oxidative Addition complex (Ar-Pd-I) intercepts a hydride source instead of the transmetallation partner.
Source of Hydride: Wet solvents (water), alcohols (used as co-solvents), or
-hydride elimination from alkyl ligands.
Mechanism: The electron-rich isopropoxy group makes the oxidative addition fast, but if the Transmetallation step is slow, the Pd-intermediate waits... and eventually grabs a Hydrogen.
Alcohols are hydride donors. In the presence of base, they reduce Ar-Pd-I to Ar-H.
Base
Use inorganic bases (K₃PO₄, Cs₂CO₃) suspended in dry solvent.
Avoids soluble alkoxides which can undergo -hydride elimination.
Catalyst
High activity systems: Pd(dba)₂ + XPhos or Pd(PPh₃)₄ .
Bulky, electron-rich ligands (Buchwald type) accelerate Transmetallation, closing the cycle before reduction can occur.
Loading
Increase Pd loading (2-5 mol%) if deiodination persists.
A faster overall reaction rate minimizes the "residence time" of the vulnerable Ar-Pd-I species.
Visual Logic: The Catalytic Leak
Caption: The "Leak" occurs after Oxidative Addition. If Transmetallation is too slow or water is present, the cycle diverts to Deiodination.
Module C: Storage & Stability
Scenario: The white solid turns yellow/brown over time.
Degradation Mechanism
Aryl iodides are photosensitive. UV/Visible light excites the electrons in the C-I bond to an antibonding orbital (
), causing homolytic cleavage. The resulting radical abstracts hydrogen from the environment or dimerizes.
Standard Operating Procedure (SOP) for Storage
Parameter
Specification
Reason
Container
Amber Glass (or foil-wrapped).
Blocks UV radiation (200-400nm) that cleaves C-I bonds.
Atmosphere
Argon/Nitrogen Flush.
Prevents oxidation of the isopropoxy ether linkage and radical propagation.
Temperature
-20 °C (Freezer).
Kinetic suppression of any slow decomposition pathways.
Stabilizer
Copper chip (Optional).
Copper acts as a radical scavenger and stabilizer for iodide species (classic technique).
FAQ: Rapid Fire Troubleshooting
Q: Can I use LDA instead of TMPMgCl·LiCl for functionalization?A: Risky. While LDA is non-nucleophilic, the Lithium cation is small and has a high affinity for Iodine. You will likely see a mixture of deprotonation (desired) and Li-I exchange (undesired). The Magnesium in Knochel base is the key to safety.
Q: I'm seeing 10% deiodination in my Suzuki coupling. Should I add more Boronic Acid?A: No, that won't fix the leak. Add more catalyst or switch to a more active ligand (e.g., SPhos). You need to speed up the cycle, not just add more fuel. Also, dry your solvent with molecular sieves.
Q: Is the isopropoxy group stable to Lewis Acids (e.g., BBr3)?A: No. Strong Lewis acids will cleave the isopropoxy ether, converting your molecule to 5-iodo-2-pyridone. If you need to use Lewis Acids, ensure the temperature is kept low (< 0 °C).
References
Knochel, P., et al. (2011).[3] "Selective and multiple functionalization of pyridines and alkaloids via Mg- and Zn-organometallic intermediates." Organic Letters.
Buchwald, S. L., et al. (2010).[1] "Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis." Angewandte Chemie International Edition.
Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews.
Sigma-Aldrich. "Selective Metalation and Additions using Knochel-Hauser Base." Technical Bulletin.
Technical Support Center: Synthesis & Impurity Control for 5-Iodo-2-isopropoxypyridine
[1] Status: Active Ticket ID: #PYR-5I-2YiPr-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary You are likely accessing this guide because you are observing unexpected...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Status: Active
Ticket ID: #PYR-5I-2YiPr-001
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
You are likely accessing this guide because you are observing unexpected byproducts or low yields during the synthesis of 5-Iodo-2-isopropoxypyridine . This intermediate is critical in medicinal chemistry for Suzuki-Miyaura couplings (via the C5-iodine) to generate complex biaryl scaffolds.[1]
The synthesis generally proceeds via two distinct routes, each with unique impurity profiles:
Nucleophilic Aromatic Substitution (SNAr): Displacement of 2-chloro-5-iodopyridine with isopropoxide.[1]
Direct Alkylation: Alkylation of 5-iodo-2-pyridone.[1]
This guide breaks down the mechanistic origins of byproducts in both pathways and provides actionable troubleshooting protocols.
Module 1: The SNAr Route (Industrial Standard)
Context: This is the preferred route due to higher regioselectivity. It involves reacting 2-chloro-5-iodopyridine with sodium isopropoxide (NaOiPr) or potassium isopropoxide (KOiPr).[1]
Diagnostic Workflow: The "Hydrolysis" Trap
Symptom:
"I see a significant amount of white solid precipitate during the reaction that is insoluble in organic solvents, or a new peak in HPLC with M-42 mass difference relative to product."
Root Cause:
The most common failure mode in this SNAr reaction is moisture contamination .
Mechanism: Isopropoxide is a strong base. In the presence of water, it generates Hydroxide (
).
Competition: Hydroxide is a smaller, less sterically hindered nucleophile than isopropoxide. It attacks the C2 position faster than the isopropoxide, leading to 5-iodo-2-pyridone (the tautomer of 5-iodo-2-hydroxypyridine).[1]
Visualizing the Pathway (SNAr)
Figure 1: Competitive pathways in the SNAr synthesis. Moisture introduces hydroxide, which outcompetes the bulky isopropoxide to form the pyridone impurity.
Troubleshooting Protocol: SNAr Optimization
Parameter
Recommendation
Scientific Rationale
Solvent
Anhydrous THF or Toluene (with phase transfer catalyst)
Avoids protic solvents that might absorb water.[1] If using iPrOH, it must be freshly distilled over CaH2.
Reagent
Commercial NaOiPr solution (20% in THF) or freshly prepared.
Solid NaOiPr is extremely hygroscopic. Once a "crust" forms on the bottle, it is mostly NaOH.
Stoichiometry
1.1 - 1.2 equivalents of NaOiPr.
Large excesses of base increase the risk of de-iodination (via radical mechanisms) or bis-substitution if starting with 2,5-dihalopyridines.
Temperature
60°C - 80°C
SNAr on 2-chloropyridines requires thermal activation.[1]
Module 2: The Alkylation Route (The Selectivity Challenge)
Context: This route starts from 5-iodo-2-pyridone (or 2-hydroxy-5-iodopyridine) and uses an alkylating agent (Isopropyl iodide/bromide).[1]
Symptom:
"My mass spec shows the correct parent ion, but the NMR shifts are wrong (e.g., methine proton is shielded)."
Root Cause:Ambident Nucleophilicity. The pyridone anion can react at the Oxygen (O-alkylation, desired) or the Nitrogen (N-alkylation, undesired).[2]
N-Alkylation: Favored by "soft" electrophiles and polar aprotic solvents (DMF, DMSO) which separate the ion pair, leaving the nitrogen lone pair exposed.
O-Alkylation: Favored by "hard" electrophiles and conditions that mask the nitrogen (Silver salts).[3]
Visualizing the Regioselectivity
Figure 2: Regioselectivity in pyridone alkylation. Standard basic conditions favor the unwanted N-alkyl impurity.
FAQ: Fixing the Alkylation Ratio
Q: Can I force O-alkylation without expensive Silver salts?A: It is difficult with isopropyl groups.[1] Methyl/Ethyl groups can sometimes be directed to Oxygen using O-alkylation specific reagents (like triethyloxonium tetrafluoroborate), but secondary alkyl halides (isopropyl iodide) react slowly via SN2. The slow reaction time allows the thermodynamic N-alkyl product to dominate. Recommendation: Switch to the SNAr route (Module 1) if possible. It is 100% regioselective for Oxygen.
Module 3: Purification & Analysis
If you have a mixture of the target ether and the pyridone byproduct, standard silica chromatography is often insufficient due to streaking.
Precipitation. Dilute the crude reaction mixture with Hexanes/Ether.[1] The pyridone will often crash out as a solid.
Analytical Checkpoints:
1H NMR:
Target (O-iPr): Look for the septet of the isopropyl group around 5.2 - 5.4 ppm .[1] The aromatic protons will show typical pyridine coupling.
Impurity (N-iPr): The N-isopropyl methine proton typically shifts upfield (closer to 5.0 ppm ), but the key diagnostic is the ring protons.
13C NMR:
Target: C2 (attached to O) appears ~160-164 ppm.[1]
Impurity: The Carbonyl carbon (C=O) of the pyridone appears distinctively downfield, often >162 ppm but distinguishable by HMBC correlations.
References
SNAr Synthesis of 2-Alkoxypyridines
Reaction of 2-chloro-5-iodopyridine with alkoxides.[1]
PubChem. (n.d.). 2-Chloro-5-iodopyridine | C5H3ClIN.[1] National Library of Medicine. Retrieved from [Link]
Pyridone Alkylation Selectivity
Mechanistic study on N- vs O-alkyl
Comins, D. L., et al. (1994).[4] N- vs. O-alkylation in the Mitsunobu reaction of 2-pyridone. Semantic Scholar. Retrieved from [Link]
General Pyridine Chemistry
Overview of halogen
Lützen, A., & Hapke, M. (2002).[5] Synthesis of 5-Substituted 2,2'-Bipyridines from Substituted 2-Chloropyridines. European Journal of Organic Chemistry. Retrieved from [Link]
Technical Support Center: Workup Procedures for 5-Iodo-2-isopropoxypyridine Reactions
Introduction: Compound Profile & Handling Logic Welcome to the technical support hub for the 5-Iodo-2-isopropoxypyridine scaffold. This guide addresses the specific physicochemical challenges posed by this intermediate.
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Compound Profile & Handling Logic
Welcome to the technical support hub for the 5-Iodo-2-isopropoxypyridine scaffold. This guide addresses the specific physicochemical challenges posed by this intermediate. Unlike simple pyridines, the 2-isopropoxy substituent introduces a critical stability constraint: sensitivity to acidic hydrolysis, which can cleave the ether bond to yield the thermodynamically stable 2-pyridone. Additionally, the 5-iodo position renders the molecule lipophilic and heavy, altering its solubility profile compared to lighter pyridine derivatives.
Key Physicochemical Parameters:
Parameter
Characteristic
Operational Implication
Basicity (pKa)
Low (~1.0 - 2.0)*
Do not rely on acid extraction to protonate and solubilize this compound in water.[1] Strong acids required for protonation will degrade the molecule.
Lipophilicity (LogP)
High (>2.5 est.)
Highly soluble in DCM, EtOAc, and MTBE.[1] Insoluble in water.
Stability
Acid-Sensitive
Avoid washes with HCl < pH 2.[1] Use neutral or mild buffers.
| Reactivity | Metal Coordinator | The pyridine nitrogen can chelate Pd/Cu catalysts, leading to persistent metal contamination in the organic phase.[1] |
*Estimated based on 2-halopyridine analogs; the inductive effect of the oxygen and iodine reduces basicity relative to pyridine (pKa 5.2).
Part 1: Standard Workup Protocol (The "Golden Path")
This protocol is designed for the isolation of 5-Iodo-2-isopropoxypyridine or its cross-coupled products (e.g., from Suzuki-Miyaura or Buchwald-Hartwig reactions).[1] The priority is neutrality to prevent ether cleavage.
Step-by-Step Methodology
1. Quenching & Phase Partitioning
Reagent: Saturated Ammonium Chloride (sat. aq. NH₄Cl) or Water.[2][3]
Action: Dilute the reaction mixture 1:1 with the aqueous quench solution.
Solvent Selection: Use Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) . Avoid Dichloromethane (DCM) if possible, as it promotes emulsions with pyridine-metal complexes.
Protocol:
Pour reaction mixture into a separatory funnel containing the quench solution.
Add organic solvent (3x volume of aqueous phase).
Shake vigorously and allow phases to separate.
2. The Wash Sequence (Crucial for Stability)
Wash 1: Water (removes bulk polar impurities).
Wash 2:Do NOT use 1M HCl. Instead, if basic impurities are present, use a mild buffer like 0.5M Citric Acid (pH ~4) only if necessary and for short duration. Ideally, stick to neutral washes.
Wash 3: Brine (sat. NaCl) to dry the organic layer.
Desiccant: Sodium Sulfate (Na₂SO₄) is preferred over Magnesium Sulfate (MgSO₄) for pyridines, as MgSO₄ is slightly acidic and can coordinate strongly.
Temperature: Concentrate under reduced pressure at <40°C .
Visual Workflow: The Golden Path
Caption: Standard neutral workup workflow emphasizing the avoidance of acidic conditions to preserve the isopropoxy ether linkage.
Part 2: Troubleshooting Metal Contamination
Reactions involving 5-Iodo-2-isopropoxypyridine often utilize Palladium (Suzuki/Buchwald) or Copper (Sonogashira).[1] The pyridine nitrogen acts as a ligand, keeping metals in the organic phase.[4] This results in dark, colored crude products and potential toxicity issues.
FAQ: How do I remove residual Palladium?
Option A: Solid-Phase Scavenging (Recommended)
This is the most reliable method for pyridine derivatives.
Reagent: Thiol-functionalized silica (e.g., SiliaMetS® Thiol or equivalent).[4]
Protocol:
Dissolve crude oil in EtOAc (10 mL/g).
Add Scavenger (0.5 eq relative to catalyst loading).
Stir at 40°C for 30 minutes.
Filter through a 0.45µm pad or Celite.
Option B: Aqueous Chelation Wash
Use this if solid scavengers are unavailable.
Reagent: 10% Aqueous Cysteine or Sodium Diethyldithiocarbamate.
Protocol:
After the initial water wash, wash the organic layer vigorously with the cysteine solution for 15 minutes.
The aqueous layer should turn dark/colored as it pulls the metal out.
Repeat until the aqueous layer is colorless.
Option C: Celite Filtration
Context: Only effective if the Pd has precipitated as Pd black.
Protocol: Filter the reaction mixture through a pad of Celite before aqueous workup. Wash the pad with EtOAc.
Part 3: Troubleshooting Guide
Issue 1: "My product turned into a white solid that is insoluble in organic solvents after acid wash."
Diagnosis: You likely hydrolyzed the isopropoxy group. The product has converted to 5-iodo-2-pyridone , which forms strong hydrogen-bonded dimers and is much less soluble in organic solvents.[1]
Solution: Check NMR for loss of the isopropyl septet (~5.3 ppm) and appearance of an NH broad singlet.
Prevention: Never use HCl, H₂SO₄, or TFA during workup. If pH adjustment is needed, use buffered ammonium chloride.
Issue 2: "Persistent Emulsion during Extraction."
Cause: Pyridine-Metal complexes act as surfactants.[1]
Fix:
Filtration: Filter the entire biphasic mixture through a thin pad of Celite to remove fine particulates stabilizing the emulsion.
Brine: Add solid NaCl directly to the separatory funnel to saturate the aqueous phase.
Solvent Switch: If using DCM, switch to EtOAc/Heptane mixes which separate faster from water.
Issue 3: "Product is oiling out or impure after column chromatography."
Cause: Pyridines can streak on silica gel due to interaction with acidic silanols.
Fix: Add 1% Triethylamine (TEA) to your eluent system (e.g., Hexanes:EtOAc + 1% TEA). This neutralizes the silica and sharpens the bands.
Part 4: Stability & Storage
Condition
Stability Rating
Recommendation
Ambient Air
Stable
Can be handled on the benchtop.
Light
Moderate Sensitivity
Carbon-Iodine bonds can be photolabile over long periods. Store in amber vials.
Acid
Unstable
Degrades to pyridone.[1] Avoid acidic vapors in storage.
Temperature
Stable
Store at 2-8°C for long-term purity.
References
Synthesis and Workup of Halopyridines : Journal of the Chemical Society, B, 1968 , 492.[5] (Describes hydrolysis risks of alkoxypyridines).
Suzuki-Miyaura Coupling of 2-Pyridyl Systems : Journal of Organic Chemistry, 2018 , 83, 2902-2905. Link (Discusses catalyst systems and workup for sensitive heterocycles).
Palladium Scavenging Techniques : Organic Process Research & Development, 2001 , 5, 383. Link (Comparison of activated carbon vs. functionalized silica).
pKa of Pyridine Derivatives : Pure and Applied Chemistry, 2025 , (Comprehensive pKa dataset in non-aqueous solvents). Link.[6]
General Workup of Nitriles/Amides/Pyridines : ChemGuide, 2025 . Link (Mechanistic insight into acid hydrolysis).
Disclaimer: This guide is intended for qualified research personnel. Always consult the specific Safety Data Sheet (SDS) for 5-Iodo-2-isopropoxypyridine before handling.
Technical Support Center: Purification of 5-Iodo-2-isopropoxypyridine Derivatives
Status: Operational Operator: Senior Application Scientist Subject: Chromatography Troubleshooting & Protocol Optimization Introduction: The Separation Challenge Welcome to the technical support hub for 5-Iodo-2-isopropo...
Welcome to the technical support hub for 5-Iodo-2-isopropoxypyridine . This molecule presents a classic "push-pull" purification challenge. You have a lipophilic isopropoxy group that promotes solubility in non-polar solvents, competing with a basic pyridine nitrogen that interacts aggressively with the acidic silanols of silica gel.
This interaction often leads to peak tailing , poor resolution , and potentially on-column hydrolysis where the isopropoxy ether cleaves to form the thermodynamically stable 5-iodopyridin-2(1H)-one.
This guide replaces generic advice with a self-validating, chemically grounded workflow designed to protect your iodine handle and ensure high-purity isolation.
Module 1: Pre-Purification Diagnostics (TLC)
Before packing a column, you must define the "Separation Window." Do not skip this.
The Solvent System Matrix
For 5-Iodo-2-isopropoxypyridine, standard Hexane/Ethyl Acetate systems often fail to suppress tailing. We recommend the "Buffered Organic" approach.
CRITICAL: Suppresses tailing. Use if spots are streaky.[1]
0.35 (Ideal)
System D (Polar)
DCM / MeOH (95:5)
Only for recovering highly polar degradation products (pyridones).
> 0.8
Workflow: The TLC Decision Tree
Use this logic flow to select your mobile phase.
Figure 1: Logic flow for selecting the optimal mobile phase based on Thin Layer Chromatography (TLC) behavior.
Module 2: The Purification Protocol
Core Directive: You must neutralize the silica gel.
The pyridine nitrogen is a Lewis base; silica is a Lewis acid. Without intervention, your compound will adhere to the column, leading to broad bands and yield loss.
Step-by-Step Methodology
1. The "Base Wash" Pre-treatment (Mandatory)
Do not just add TEA to your eluent. You must passivate the silica before the run.
Protocol: Pack the column with silica gel using a slurry of Hexanes + 1% Triethylamine (TEA) .
Flush: Flush with 2-3 column volumes (CV) of this buffer. This converts acidic Si-OH groups to Si-O⁻ HNEt₃⁺, creating a "neutral" surface [1].
2. Sample Loading
Preferred: Dry Load. Dissolve crude 5-Iodo-2-isopropoxypyridine in a minimal amount of DCM, add Celite 545 (ratio 1:2 crude:Celite), and rotovap to a free-flowing powder.
Why? Liquid loading with DCM can cause "fingering" or band broadening if the solvent strength is too high compared to the mobile phase.
3. Elution Gradient
Start with a non-polar flush to remove iodine residues or non-polar impurities.
Stage 2: 0% → 10% EtOAc in Hexanes (1% TEA) – Linear gradient over 10 CVs.
Stage 3: Hold at 10% EtOAc – Product usually elutes here.
4. Detection
UV: 254 nm (Pyridine ring absorbs strongly).
Stain: Iodine stain is not recommended as the product itself contains iodine, which can make interpretation confusing. Use KMnO₄ (oxidizes the ring/alkyl chain) or Dragendorff’s reagent (specific for alkaloids/nitrogen bases).
Module 3: Troubleshooting & FAQs
Q1: My product is decomposing on the column. I see a new polar spot (Rf ~0.05).
Diagnosis: Acid-catalyzed hydrolysis. The silica acidity is cleaving the isopropoxy ether to form 5-iodopyridin-2(1H)-one .
The Fix:
Switch stationary phase: Use Neutral Alumina (Grade III) instead of Silica. Alumina is less acidic and safer for sensitive ethers [2].
If you must use silica, increase TEA concentration to 2% and ensure the column is kept cool (do not use heat to dry the column).
Q2: I have good separation on TLC, but the bands overlap on the column.
Diagnosis: "Fronting" or "Tailing" due to mass overload.
The Fix:
Check Loading: Ensure sample mass is <1% of silica mass (e.g., 100mg sample on 10g silica).
Isomer Co-elution: If the impurity is 2-chloro-5-iodopyridine (starting material), the Rf difference is small. Use an isocratic hold (e.g., 2% EtOAc/Hexanes) for 20 CVs rather than a gradient.
Q3: The product fractions turned yellow/brown after evaporation.
Diagnosis: Iodine liberation. The C-I bond at position 5 is sensitive to light and trace acid.
The Fix:
Wrap the column in aluminum foil during the run.[2]
Evaporate solvents at <35°C.
Store the purified oil/solid under Argon in the dark immediately.
Module 4: Visualization of the "Tailing" Phenomenon
Understanding the chemical interaction is key to preventing it.
Figure 2: Mechanism of peak tailing suppression. TEA blocks acidic silanol sites, allowing the pyridine derivative to elute freely.
References
Reich, H. J., & Rigby, J. H. (Eds.).[3] (1999). Handbook of Reagents for Organic Synthesis: Acidic and Basic Reagents. Wiley. (See section on Triethylamine usage in chromatography for basic heterocycles).
Snyder, L. R., & Kirkland, J. J. (2011). Introduction to Modern Liquid Chromatography (3rd ed.). Wiley.
Sigma-Aldrich. (n.d.). 2-Chloro-5-iodopyridine Product Specification. (Used for physical property comparison of precursors).
Technical Support Center: 5-Iodo-2-isopropoxypyridine Reactivity Guide
Executive Summary: The Substrate Profile 5-Iodo-2-isopropoxypyridine is a bifunctional building block critical in medicinal chemistry, particularly for kinase inhibitors and S1P1 agonists. Its reactivity is defined by a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Substrate Profile
5-Iodo-2-isopropoxypyridine is a bifunctional building block critical in medicinal chemistry, particularly for kinase inhibitors and S1P1 agonists. Its reactivity is defined by a "push-pull" electronic system:
The "Pull" (Reactivity): The C5-Iodine bond is highly labile, making it an excellent candidate for Palladium-catalyzed cross-coupling and Lithium-Halogen exchange.
The "Push" (Stability): The 2-Isopropoxy group acts as an electron-donating group (EDG) via resonance. This increases the electron density of the pyridine ring compared to a bare halopyridine, slightly retarding oxidative addition but significantly reducing the Lewis basicity of the pyridine nitrogen. This reduces the risk of catalyst poisoning.
This guide addresses the critical impact of Base and Solvent selection on maximizing yield and minimizing side reactions (e.g., protodehalogenation, ether cleavage).
The Challenge: Balancing Activation vs. Dehalogenation
In Suzuki couplings, the choice of solvent and base dictates the rate of the transmetallation step. For 5-Iodo-2-isopropoxypyridine, the C-I bond is weak, meaning oxidative addition is fast.[1] The bottleneck is often transmetallation.
Solvent Selection Strategy
Polar Aprotic (DMF, DMAc): Preferred for difficult couplings. These solvents stabilize the polar transition states and the anionic palladium species formed during the cycle.
Protic Mixtures (Dioxane/Water, Toluene/Water): Essential for inorganic bases (
, ) to dissolve and activate the boronic acid.
Base Selection Strategy
Carbonates (
, ): The standard. Cesium is superior for sterically hindered partners due to the "Cesium Effect" (higher solubility in organic media).
Phosphates (
): Use when the boronic acid is unstable (prone to protodeboronation) or when the substrate contains base-sensitive groups.
Technical Data: Solvent/Base Matrix
Condition Set
Solvent System
Base
Temp (°C)
Rec. Application
Risk Factor
Standard
Dioxane/H₂O (4:1)
(2-3 eq)
80-100
General aryl-aryl coupling
Low. Robust system.
High Activity
DMF or NMP
60-90
Sterically hindered partners
Moderate. High temp can cause homocoupling.
Mild/Sensitive
THF/H₂O (10:1)
60
Base-sensitive substrates
Low. Slower reaction rate.
Anhydrous
Toluene
(solid)
100
Hydrolytically unstable partners
High. Requires phase transfer catalyst.
Workflow Visualization: Optimization Logic
Figure 1: Decision matrix for selecting reaction conditions based on coupling partner properties.
Module B: Lithium-Halogen Exchange (Metallation)
The Challenge: Temperature & Solvent Coordination
The Iodine-Lithium exchange is extremely fast (diffusion-controlled). The primary risk is not the exchange itself, but the stability of the resulting 5-lithio-2-isopropoxypyridine intermediate.
Critical Parameters
Temperature: Must be maintained at -78°C . Above -40°C, the lithiated species can attack the isopropoxy group (elimination) or undergo "Scrambling" (proton abstraction from the alkoxy group).
Solvent:
THF: Essential.[2][3] THF coordinates to the Lithium atom, breaking up aggregates and stabilizing the monomeric reactive species.
Toluene: Poor solvent for this exchange unless a coordinating additive (TMEDA or THF) is added.
Protocol: 5-Lithio Species Generation
Dissolve 5-Iodo-2-isopropoxypyridine in anhydrous THF (0.1 M).
Cool to -78°C (Dry ice/Acetone bath).
Add n-BuLi (1.05 eq) dropwise over 10 minutes.
Note: Do not use t-BuLi unless absolutely necessary; n-BuLi is sufficient for Iodine exchange and safer.
Age for 15-30 minutes at -78°C.
Quench with electrophile (aldehyde, ketone, etc.) immediately. Do not store the lithiated species.
Troubleshooting: The "Wet Solvent" Signature
If you isolate 2-isopropoxypyridine (de-iodinated product) instead of your desired product, your solvent contained moisture, or the electrophile contained acidic protons.
Module C: Stability & Side Reactions
Ether Cleavage (De-alkylation)
The 2-isopropoxy group is an ether. While stable to bases, it is vulnerable to strong acids.
Avoid:
, concentrated HBr, or . These will cleave the isopropyl group, yielding 5-iodo-2-pyridone .
Safe Acids: TFA (Trifluoroacetic acid) is generally tolerated for short durations at room temperature.
Catalyst Poisoning
While the isopropoxy group reduces nitrogen basicity, the pyridine nitrogen can still coordinate to Palladium.
Symptom: Reaction stalls at 20-30% conversion.
Fix: Use bulky phosphine ligands (e.g., XPhos, SPhos) which sterically prevent the pyridine Nitrogen from binding to the Pd center.
Frequently Asked Questions (Troubleshooting)
Q1: I am observing low yields in my Suzuki coupling; the starting material remains unreacted.
Diagnosis: Catalyst deactivation. The oxidative addition into the C-I bond is fast, so if SM remains, the catalyst is likely dead.
Solution: Switch to a pre-formed catalyst like Pd(dppf)Cl₂ or Pd(PPh₃)₄ . Ensure your solvent is degassed (Oxygen kills Pd(0)). If using DMF, ensure it is fresh (amine impurities in aged DMF can poison the reaction).
Q2: Can I use ethanol as a solvent?
Answer: Yes, but with caution. Ethanol is a protic solvent. In the presence of Pd and base, it can act as a hydride source, leading to hydrodehalogenation (replacing Iodine with Hydrogen). If you see the de-iodinated byproduct, switch to a Dioxane/Water or Toluene/Water system.
Q3: Why did my Lithium-Halogen exchange yield a mixture of products?
Answer: You likely performed the addition too fast or at too high a temperature. The exchange is exothermic. If the internal temperature spikes above -60°C, the lithiated intermediate can react with the butyl iodide formed (Wurtz coupling) or abstract a proton. Use an internal thermometer.
Q4: Is the isopropoxy group stable to KOtBu (Potassium tert-butoxide)?
Answer: Generally, yes. However, at high temperatures (>100°C), strong bulky bases can sometimes induce elimination of the isopropyl group (forming propene and the pyridone). Stick to Carbonate bases if possible.
References
Suzuki-Miyaura Coupling Optimization
Title: "Solvent Effects on the Selectivity of Palladium-C
Source: National Institutes of Health (NIH) / J. Org. Chem.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Reaction Monitoring for 5-Iodo-2-isopropoxypyridine Couplings
Status: Operational
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Subject: 5-Iodo-2-isopropoxypyridine (CAS: 111043-09-5)
Executive Summary: The Substrate Profile
You are working with 5-Iodo-2-isopropoxypyridine , a scaffold widely used in medicinal chemistry (e.g., for kinase inhibitors). This substrate presents a unique "push-pull" electronic profile: the pyridine nitrogen is electron-withdrawing, while the C2-isopropoxy group is electron-donating via resonance.
Critical Monitoring Challenges:
Protodeiodination: The C-I bond is weak. In the presence of Pd(0) and proton sources (alcohols, water), the iodine is frequently replaced by hydrogen, yielding 2-isopropoxypyridine.
Lewis Basicity: The pyridine nitrogen can coordinate to Palladium, arresting the catalytic cycle (catalyst poisoning).
Ether Stability: The isopropoxy group is acid-sensitive. Aggressive acidic quenching (e.g., 1M HCl) can cleave the ether, generating the 2-pyridone impurity.
Troubleshooting Guides (Q&A)
Module A: HPLC & UPLC Method Development
Q: My starting material (SM) peak is tailing severely on my C18 column. How do I fix this?A: Tailing in pyridines is caused by the interaction of the basic nitrogen lone pair with residual acidic silanols on the silica backbone of your column.
The Fix: You must suppress this interaction.
Add an Ion-Pairing Agent: Use 0.1% Trifluoroacetic acid (TFA) in your mobile phase. The low pH protonates the pyridine (making it Py-H
), preventing it from binding to silanols.
Switch to High pH (Alternative): If you have a hybrid-silica column (e.g., Waters XBridge or Agilent Poroshell HPH), run the method at pH 9-10 (using Ammonium Bicarbonate). This deprotonates the silanols and keeps the pyridine neutral.
Column Choice: Switch to a "End-capped" or "Base-Deactivated" column.
Q: I see a new peak eluting before the starting material. Is this my product?A: Likely not. In Reverse Phase (RP) chromatography, the coupling product (biaryl) is usually more hydrophobic than the starting iodide and elutes later.
Diagnosis:
Early Eluter 1 (Des-iodo): 2-isopropoxypyridine. This is the result of protodeiodination. It is more polar than the iodide.
Early Eluter 2 (Hydrolysis): 5-iodo-2-pyridone. If you used strong acid, you cleaved the isopropyl group.
Action: Check the UV spectrum. The 2-pyridone has a distinct UV shift compared to the pyridine ether.
Module B: Reaction Diagnostics (LC-MS)
Q: The reaction has stalled at 60% conversion. Adding more catalyst doesn't help. Why?A: You are likely experiencing "Catalyst Poisoning" or "Ligand Oxidation."
The Mechanism: As the reaction progresses, the concentration of the product (a pyridine derivative) increases. If your ligand (e.g., PPh3) is not bulky enough, the product's nitrogen competes for the Pd center, forming an inactive Pd-Product complex.
The Fix:
Switch Ligands: Use bulky, electron-rich phosphines (e.g., XPhos, SPhos) or NHC ligands that prevent nitrogen coordination.
Check Oxygen: If your reaction turned black (Pd black precipitation), oxygen may have entered, oxidizing your phosphine ligand to phosphine oxide (visible in ³¹P NMR).
Q: I see a mass of [M+H] = 138 in the LC-MS. What is this?A: This is the Protodeiodination byproduct (2-isopropoxypyridine).
Calculation:
SM (C8H10INO) MW = 263.08.
Loss of Iodine (-126.9) + Gain of Hydrogen (+1.0) = Net -125.9.
263 - 126 = 137 (Neutral Mass). [M+H] = 138.
Root Cause: This occurs when the Transmetallation step is slow.[1] The oxidative addition complex (L2Pd(Ar)I) grabs a hydride (from solvent or base) instead of the boronic acid.
Solution: Increase the concentration of the boronic acid, switch to a stronger base (e.g., K₃PO₄ instead of Na₂CO₃), or reduce the reaction temperature.
Experimental Protocols
Protocol A: "Safe-Quench" Sampling for HPLC
Avoid strong acids to preserve the isopropoxy group.
Sampling: Remove 50 µL of reaction mixture using a wide-bore tip (to catch solids).
Quench: Dispense immediately into 500 µL of Acetonitrile:Water (1:1) containing 1% Ammonium Hydroxide .
Why: The ammonia neutralizes any residual acid and coordinates to Palladium, instantly arresting the reaction.
Filtration: Filter through a 0.2 µm PTFE syringe filter (removes inorganic salts).
Dilution: Dilute 1:10 with Mobile Phase A before injection.
Caption: Decision matrix for diagnosing reaction failures based on HPLC/LCMS data.
Diagram 2: Reaction & Impurity Pathways
Caption: Chemical pathways showing the desired coupling vs. common side reactions for 5-iodo-2-isopropoxypyridine.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Lutsenko, S. V., et al. (2017).[4] Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions. Chemical Science, 8, 301-306. Link
BenchChem Application Notes. (2025). Protocols for Suzuki Coupling Reaction of Halopyridines. Link
McCalmont, W. F., et al. (2004). Design, synthesis, and biological evaluation of novel pyridine-based inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(14), 3691-3695. (Demonstrates 2-alkoxy-5-halopyridine usage). Link
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Source for silanol suppression techniques). Link
Structural Validation of 5-Iodo-2-isopropoxypyridine Derivatives: A Comparative NMR Guide
Executive Summary: The Validation Imperative In the synthesis of 5-Iodo-2-isopropoxypyridine , a critical scaffold for Suzuki-Miyaura cross-coupling in drug discovery, structural ambiguity is a frequent and costly bottle...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Validation Imperative
In the synthesis of 5-Iodo-2-isopropoxypyridine , a critical scaffold for Suzuki-Miyaura cross-coupling in drug discovery, structural ambiguity is a frequent and costly bottleneck. The synthesis typically involves the alkylation of 5-iodo-2-pyridone. This reaction is governed by ambient nucleophilicity, leading to two potential regioisomers: the desired O-alkylated pyridine and the thermodynamically stable N-alkylated pyridone impurity.
This guide compares two validation methodologies:
Standard 1D Proton Screening (Method A): Common but prone to false positives due to overlapping chemical shifts.
Definitive Multi-Nuclear Correlation (Method B): A self-validating 2D NMR workflow (HSQC/HMBC/NOESY) that provides unambiguous structural proof.
Recommendation: While Method A is sufficient for rough monitoring, Method B is the required standard for releasing GMP-grade intermediates or final library compounds.
The Structural Challenge: O- vs. N-Alkylation
The core issue lies in the tautomeric nature of the starting material. When 5-iodo-2-pyridone is treated with isopropyl iodide (or similar electrophiles), the outcome depends heavily on solvent polarity and base selection.
Target Molecule: 5-Iodo-2-isopropoxypyridine (Aromatic system retained).
Distinguishing these requires detecting the connectivity of the isopropyl group—specifically, whether the methine proton is spatially and electronically linked to an Oxygen or a Nitrogen.
Comparative Methodology
Method A: Standard 1D
H NMR Screening
The Baseline Approach
This method relies on the chemical shift (
) of the isopropyl methine proton (septet) and the coupling constants of the aromatic ring protons.
Protocol: Dissolve ~5 mg sample in CDCl
. Acquire 16 scans with a 30° pulse angle.
The Flaw: The chemical shift difference between
-CH and -CH is often subtle ( ppm) and solvent-dependent. Furthermore, the aromatic region for both isomers shows a similar pattern (two doublets or a doublet of doublets), making visual differentiation risky without a reference standard.
HMBC: Verifies the bond from the isopropyl methine to the C2 carbon. We then check the chemical shift of C2.[1]
NOESY: The "Smoking Gun." In the
-isomer, the isopropyl group is attached to C2, placing it spatially close to H3 . In the -isomer, the isopropyl group is on N1, placing it spatially close to H6 .
Experimental Data Comparison
The following table summarizes the diagnostic signals expected for the target molecule versus its N-alkylated impurity.
Table 1: Comparative NMR Data (in CDCl
)
Feature
Target: 5-Iodo-2-isopropoxypyridine
Impurity: 1-Isopropyl-5-iodo-2-pyridone
Causality / Diagnostic Value
H Shift: Isopropyl CH
~5.25 ppm (Septet)
~5.10 ppm (Septet)
O-deshielding is slightly stronger than N-deshielding, but often overlaps.
C Shift: C2
~163 ppm
~160 ppm
C2-O (aromatic) vs. C2=O (carbonyl). The carbonyl is typically slightly more shielded in pyridones.
C Shift: C5 (C-I)
~88-92 ppm
~65-75 ppm
Critical: Loss of aromaticity in the pyridone ring significantly shields the C-I carbon.
HMBC Correlation
CH (isopropyl) 163 ppm (C2)
CH (isopropyl) 160 ppm (C=O)
Confirms connectivity to the specific heteroatom-bound carbon.
NOESY Correlation
Isopropyl CH H3 (Ring)
Isopropyl CH H6 (Ring)
Definitive Proof. H3 is adjacent to C2 (O-link). H6 is adjacent to N1 (N-link).
Ring Coupling ()
Hz (Typical Pyridine)
Hz (Vinylic character)
Pyridones exhibit larger vicinal coupling due to diene-like character.
Detailed Experimental Protocols
Protocol 1: Sample Preparation for Method B
To ensure detection of weak NOE signals and long-range HMBC correlations:
Mass: Weigh 20 mg of the isolated solid.
Solvent: Add 0.6 mL of CDCl
(99.8% D) filtered through basic alumina to remove acidic impurities that might broaden signals.
Tube: Use a high-precision 5mm NMR tube (e.g., Wilmad 528-PP) to minimize shimming errors.
): Set to 400-500 ms . (Too short misses the signal; too long allows spin diffusion).
Scans: Minimum 16 scans per increment.
Increments: 256 (
) x 2048 ().
Processing: Apply a 90° shifted sine-bell squared window function (QSINE) to resolve cross-peaks near the diagonal.
Visualization of Validation Logic
Diagram 1: The Decision Workflow
This flowchart illustrates the logical progression from raw synthesis product to validated structure, highlighting the failure points of Method A.
Figure 1: Decision tree demonstrating why 1D NMR leads to ambiguity and how the 2D workflow resolves it.
Diagram 2: The "Smoking Gun" Correlation Map
This diagram visualizes the specific atom-to-atom correlations that define the structure.
Figure 2: Visualization of the critical HMBC and NOESY correlations. The H-Iso to H3 NOE is the definitive confirmation of O-alkylation.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on NMR coupling constants and chemical shifts).
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link]
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for pyridine vs. pyridone chemical shifts).
Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles. Advances in Heterocyclic Chemistry.
A Mechanistic Guide to Palladium-Catalyzed Cross-Coupling Reactions of 5-Iodo-2-isopropoxypyridine: A Comparative Analysis for Drug Development Professionals
In the landscape of modern pharmaceutical and materials science, the precise construction of complex molecular architectures is paramount. Among the vast toolkit available to synthetic chemists, palladium-catalyzed cross...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern pharmaceutical and materials science, the precise construction of complex molecular architectures is paramount. Among the vast toolkit available to synthetic chemists, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth mechanistic comparison of three seminal cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to the versatile building block, 5-iodo-2-isopropoxypyridine. For researchers, scientists, and drug development professionals, understanding the nuances of these methodologies is critical for rational reaction design and optimization.
Introduction: The Significance of 5-Iodo-2-isopropoxypyridine
5-Iodo-2-isopropoxypyridine is a valuable substrate in organic synthesis, offering a handle for functionalization on the pyridine core, a privileged scaffold in medicinal chemistry. The electron-rich nature of the 2-alkoxypyridine system and the reactivity of the C-I bond make it an ideal candidate for a variety of palladium-catalyzed transformations. The choice of cross-coupling reaction is dictated by the desired bond formation: C-C (aryl), C-N, or C-C (alkynyl). This guide will dissect the mechanistic underpinnings of each, providing a framework for selecting the optimal conditions for a given synthetic challenge.
Comparative Analysis of Cross-Coupling Reactions
While direct comparative studies on 5-iodo-2-isopropoxypyridine are not extensively documented in a single source, a comprehensive analysis of analogous systems allows for a robust predictive comparison. The choice of catalyst, ligand, base, and solvent is critical and directly influences reaction efficiency, yield, and selectivity.[1]
Reaction
Coupling Partner
Typical Catalyst/Ligand System
Base
Key Advantages
Potential Challenges
Suzuki-Miyaura
Boronic acids/esters
Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂/SPhos
K₂CO₃, K₃PO₄, Cs₂CO₃
High functional group tolerance, commercially available reagents, mild reaction conditions.
Protodeboronation of the boronic acid, potential for side reactions with sensitive functional groups.
Buchwald-Hartwig Amination
Primary/secondary amines
Pd₂(dba)₃/XPhos, Pd(OAc)₂/BINAP
NaOt-Bu, LHMDS, K₃PO₄
Direct formation of C-N bonds, wide range of amine coupling partners.
Strong bases can be incompatible with sensitive substrates, potential for β-hydride elimination.
Sonogashira Coupling
Terminal alkynes
Pd(PPh₃)₂Cl₂/CuI, Pd(PPh₃)₄
Et₃N, piperidine
Forms a C(sp²)-C(sp) bond, mild reaction conditions.[2]
Homocoupling of the alkyne (Glaser coupling), requires a copper co-catalyst in the traditional method.
Mechanistic Deep Dive: The "Why" Behind Experimental Choices
A nuanced understanding of the catalytic cycles for each reaction is essential for troubleshooting and optimization. While all three reactions proceed through a general sequence of oxidative addition, transmetalation (or a related step), and reductive elimination, the specifics of each step are what differentiate them.[3]
The Universal First Step: Oxidative Addition
The catalytic cycle for all three reactions is initiated by the oxidative addition of 5-iodo-2-isopropoxypyridine to a palladium(0) complex.[4] This is often the rate-determining step.[5] The electron-rich nature of the 2-isopropoxypyridine ring can facilitate this step. The C-I bond is weaker than C-Br or C-Cl bonds, making iodo-substituted pyridines highly reactive electrophiles.
The choice of phosphine ligands is crucial here. Electron-rich and bulky ligands, such as the Buchwald-type biarylphosphines (e.g., XPhos, SPhos), promote the formation of the active monoligated Pd(0) species and accelerate the oxidative addition.[6]
Caption: Oxidative addition of 5-iodo-2-isopropoxypyridine to a Pd(0) complex.
The Divergent Pathways: Transmetalation and Related Steps
Suzuki-Miyaura Coupling: The key step is transmetalation, where the organic group from the organoboron reagent is transferred to the palladium(II) center.[7] This step is highly dependent on the base, which activates the boronic acid to form a more nucleophilic boronate species. The exact mechanism of transmetalation is still a subject of study, with pathways involving either a palladium-hydroxo complex or direct reaction with the boronate being proposed.[8] The pyridine nitrogen in the substrate could potentially coordinate to the palladium center, influencing the rate of this step.
Buchwald-Hartwig Amination: In this case, the amine coordinates to the palladium(II) complex, followed by deprotonation by a strong base to form a palladium amido complex.[9] The choice of a strong, non-nucleophilic base like sodium tert-butoxide is critical to avoid side reactions. The steric bulk of both the phosphine ligand and the amine are important factors in the efficiency of this step.
Sonogashira Coupling: The traditional Sonogashira reaction involves a separate catalytic cycle for copper. The copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium(II) complex.[2] Copper-free Sonogashira protocols have been developed to avoid the use of the often-problematic copper co-catalyst.
Caption: Simplified comparison of the catalytic cycles.
The Convergent Finale: Reductive Elimination
The final step in all three catalytic cycles is reductive elimination, where the two organic fragments are coupled, forming the desired product and regenerating the palladium(0) catalyst.[10] This step is generally favored for electron-rich substrates and is often accelerated by bulky phosphine ligands that create a more sterically crowded coordination sphere around the palladium center. The nature of the ancillary ligands can significantly influence the rate and efficiency of this final, product-forming step.[11]
Experimental Protocols: A Starting Point for Optimization
The following protocols are provided as a general guide and should be optimized for specific substrates and desired outcomes. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Suzuki-Miyaura Coupling of 5-Iodo-2-isopropoxypyridine with Phenylboronic Acid
To a dried Schlenk tube, add 5-iodo-2-isopropoxypyridine (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
Evacuate and backfill the tube with argon three times.
Add degassed 1,4-dioxane and water (4:1 v/v).
Add Pd(PPh₃)₄ (0.05 equiv.) to the mixture.
Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination of 5-Iodo-2-isopropoxypyridine with Aniline
To a dried Schlenk tube, add Pd₂(dba)₃ (0.02 equiv.), XPhos (0.08 equiv.), and sodium tert-butoxide (1.4 equiv.).
Evacuate and backfill the tube with argon three times.
Add anhydrous toluene, followed by 5-iodo-2-isopropoxypyridine (1.0 equiv.) and aniline (1.2 equiv.).
Heat the reaction mixture to 100 °C and stir for 16 hours, monitoring by TLC or LC-MS.
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by flash column chromatography.[9]
Sonogashira Coupling of 5-Iodo-2-isopropoxypyridine with Phenylacetylene
To a dried Schlenk tube, add 5-iodo-2-isopropoxypyridine (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.05 equiv.).
Evacuate and backfill the tube with argon three times.
Add anhydrous triethylamine and then phenylacetylene (1.2 equiv.).
Stir the reaction mixture at room temperature for 6 hours, monitoring by TLC or LC-MS.
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
Wash the filtrate with saturated aqueous ammonium chloride and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by flash column chromatography.[12]
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.
Conclusion: A Powerful Trio for Molecular Innovation
The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions represent a powerful and versatile suite of tools for the synthetic chemist. For a substrate like 5-iodo-2-isopropoxypyridine, the choice between these methodologies is a strategic one, guided by the desired bond formation and a deep understanding of the underlying reaction mechanisms. By carefully considering the roles of the catalyst, ligands, and reagents, researchers can effectively navigate the complexities of these transformations to achieve their synthetic goals, ultimately driving innovation in drug discovery and materials science.
References
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]
Gour, a., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(21), 6296-6304. [Link]
Molla, R. A., et al. (2019). Oxidative Addition to Palladium(0) Made Easy through Photoexcited-State Metal Catalysis: Experiment and Computation. Organic Letters, 21(7), 2189-2193. [Link]
ResearchGate. (n.d.). Sonogashira coupling reaction of iodobenzene with phenyl acetylene. Retrieved January 30, 2026, from [Link]
Bako, T., et al. (2020). Viable pathways for the oxidative addition of iodobenzene to palladium(0)-triphenylphosphine-carbonyl complexes: a theoretical study. Dalton Transactions, 49(43), 15337-15346. [Link]
MDPI. (n.d.). Special Issue : Palladium Catalysts for Cross-Coupling Reaction. Retrieved January 30, 2026, from [Link]
Springer Professional. (n.d.). Palladium-Catalyzed Mechanochemical Cross-Coupling Reactions. Retrieved January 30, 2026, from [Link]
RSC Publishing. (n.d.). Computational analysis of R–X oxidative addition to Pd nanoparticles. Retrieved January 30, 2026, from [Link]
Fernández-Tornos, J. G., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(45), 11481-11493. [Link]
Semantic Scholar. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved January 30, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 30, 2026, from [Link]
ResearchGate. (n.d.). Sonogashira coupling reaction of aryl halides with phenylacetylene. Retrieved January 30, 2026, from [Link]
RSC Publishing. (n.d.). PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds. Retrieved January 30, 2026, from [Link]
ResearchGate. (n.d.). Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. Retrieved January 30, 2026, from [Link]
PubMed. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. [Link]
PubMed Central. (n.d.). Reductive Elimination from Phosphine-Ligated Alkylpalladium(II) Amido Complexes To Form sp3 Carbon–Nitrogen Bonds. Retrieved January 30, 2026, from [Link]
ResearchGate. (n.d.). Comparison of (a) yield and (b) TOF (the value was defined as the number of molecules produced at each mole of Pd of nanoparticles per time) for the products in the Suzuki–Miyaura coupling reaction. Retrieved January 30, 2026, from [Link]
ResearchGate. (n.d.). | Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic.... Retrieved January 30, 2026, from [Link]
Flow Chemistry. (n.d.). Sonogashira Coupling. Retrieved January 30, 2026, from [Link]
ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of iodobenzene with aniline.... Retrieved January 30, 2026, from [Link]
ResearchGate. (n.d.). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. Retrieved January 30, 2026, from [Link]
RSC Publishing. (n.d.). Phosphine–alkene ligand-mediated alkyl–alkyl and alkyl–halide elimination processes from palladium(ii). Retrieved January 30, 2026, from [Link]
Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved January 30, 2026, from [Link]
NROChemistry. (n.d.). Sonogashira Coupling. Retrieved January 30, 2026, from [Link]
ACS Publications. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. [Link]
World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved January 30, 2026, from [Link]
ResearchGate. (n.d.). N′-tetra(diphenylphosphinomethyl)pyridine-2,6-diamine/palladium catalyzed Suzuki–Miyaura coupling of aryl and heteroaryl halides. Retrieved January 30, 2026, from [Link]
ResearchGate. (n.d.). A New Route to 5-Aryl and 5-Heteroaryl-2-pyrones via Suzuki Coupling of a 2-Pyrone-5-boronate ester. Retrieved January 30, 2026, from [Link]
The Hartwig Group. (n.d.). Reductive Elimination of Aryl Halides upon Addition of Hindered Alkylphosphines to Dimeric Arylpalladium(II) Halide Complexes. Retrieved January 30, 2026, from [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 30, 2026, from [Link]
YouTube. (2023). Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. [Link]
PubMed Central. (n.d.). Reductive Elimination from Arylpalladium Cyanide Complexes. Retrieved January 30, 2026, from [Link]
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved January 30, 2026, from [Link]
ResearchGate. (n.d.). Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene: Facile Synthesis of 2,3-Diiodinated N-Arylanilines as Potential Anti-Inflammatory Candidates. Retrieved January 30, 2026, from [Link]
Strategic Selection in Pyridine Functionalization: A Cost-Benefit Analysis of 5-Iodo-2-isopropoxypyridine
Executive Summary: The "Iodo-Premium" Verdict In the high-stakes landscape of heterocyclic synthesis, 5-Iodo-2-isopropoxypyridine (CAS 111196-81-7) represents a strategic inflection point.[1] While it commands a market p...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Iodo-Premium" Verdict
In the high-stakes landscape of heterocyclic synthesis, 5-Iodo-2-isopropoxypyridine (CAS 111196-81-7) represents a strategic inflection point.[1] While it commands a market price premium of 250–400% over its brominated analog (5-Bromo-2-isopropoxypyridine), its utility is not merely about faster kinetics.[1]
The Verdict: The use of the iodo-variant is economically justified only under two specific conditions:
Sequential Functionalization: When orthogonal reactivity is required (e.g., reacting the C5-position at mild temperatures while preserving a C2 or C6-chloride for later steps).[1]
Thermal Sensitivity: When the substrate contains labile moieties (like the isopropoxy ether linkage itself, which can undergo acid-catalyzed dealkylation) requiring room-temperature coupling.[1]
For standard, high-temperature Suzuki-Miyaura couplings, the Bromo-analog is the superior cost-efficiency choice , provided the catalyst system is tuned correctly.[1]
Technical Profile & Competitive Landscape[1]
The 2-isopropoxy group serves two critical roles in drug discovery: it increases lipophilicity (logP modulation) and acts as a masked hydroxyl group. However, the electron-donating nature of the alkoxy group at C2 deactivates the pyridine ring toward nucleophilic aromatic substitution (
) but activates the C5 position for electrophilic attack.
Iodo is risky in concentrated flow chemistry; Bromo is robust.[1]
The "Hidden" Cost: Catalyst Poisoning Mechanism
A common misconception is that Aryl Iodides are always faster.[1] In reality, the oxidative addition of Ar-I is fast, but the released iodide anion (
) is a potent ligand.[1] It can bridge two Palladium centers, forming stable, inactive dimers , effectively poisoning the catalytic cycle.[1]
Expert Insight: If you observe a reaction stall with 5-Iodo-2-isopropoxypyridine at 50% conversion, do not add more catalyst. Instead, add a silver salt (AgOTf or Ag2CO3) to scavenge the iodide.[1] However, this destroys the cost benefit.[1] For the Bromo-analog, this inhibition is negligible.[1]
Decision Logic & Workflow
The following decision tree illustrates when to absorb the cost of the Iodo-substrate versus utilizing the cheaper Bromo-variant.
Figure 1: Strategic Decision Matrix for Halopyridine Selection.[1] Blue nodes represent decision gates; Green/Red nodes represent the final procurement strategy.
Experimental Validation: The "Self-Validating" Protocol
To objectively compare performance, we utilize a Sequential Site-Selective Suzuki Coupling . This protocol demonstrates the specific advantage of the Iodo-variant: the ability to couple at Room Temperature (RT) without touching a less reactive chloride on the same ring.
Significant homocoupling and protodehalogenation.[1]
Analysis: The 5-Iodo variant allows for a high-yield reaction at room temperature with a cheap, "dumb" catalyst (
).[1] To achieve comparable yields with the 5-Bromo variant, one must increase energy input (heat) and catalyst sophistication (), narrowing the actual cost gap.[1]
Economic & Process Analysis
When scaling up, the calculation shifts from "Yield" to "Cost of Goods Sold" (COGS).[1]
Best for: Process/Manufacturing (Optimization is possible).
Synthesis Workflow Visualization
Figure 2: Synthesis Pathways and Downstream Reactivity. Route A (Green) offers kinetic superiority; Route B (Yellow) offers material economy.[1]
References
Reactivity of Aryl Halides: Organometallics2018 , 37, 11, 1635–1640.[1] "Nuances in Fundamental Suzuki–Miyaura Cross-Couplings: Poor Reactivity of Aryl Iodides at Lower Temperatures." Link[1]
Catalyst Poisoning: J. Am. Chem. Soc.[1]2014 , 136, 11, 4133–4140.[1] "Mechanism of the Oxidative Addition of Aryl Halides to Pd(0)." Link[1]
benchmarking 5-Iodo-2-isopropoxypyridine against other building blocks
Building Block Performance Review & Technical Application Guide Executive Summary: The Strategic Value of the 5-Iodo Scaffold In the optimization of pyridine-based pharmacophores, 5-Iodo-2-isopropoxypyridine (CAS: 111192...
Author: BenchChem Technical Support Team. Date: February 2026
Building Block Performance Review & Technical Application Guide
Executive Summary: The Strategic Value of the 5-Iodo Scaffold
In the optimization of pyridine-based pharmacophores, 5-Iodo-2-isopropoxypyridine (CAS: 111192-88-8) represents a high-value "Goldilocks" building block. It bridges the gap between the kinetic sluggishness of bromo-pyridines and the metabolic liability of methoxy-analogs.
While 5-bromo-2-isopropoxypyridine is a common commodity chemical, the 5-iodo variant offers distinct advantages in complex cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) where oxidative addition is the rate-limiting step. Furthermore, the 2-isopropoxy substituent provides superior metabolic stability compared to the widely used 2-methoxy group, which is a known "soft spot" for rapid O-demethylation by cytochrome P450 enzymes.
This guide objectively benchmarks this compound against its halogenated and alkoxylated alternatives, supported by experimental protocols and mechanistic insights.
Chemical Profile & Identification
Property
Specification
Chemical Name
5-Iodo-2-isopropoxypyridine
CAS Number
111192-88-8
Molecular Formula
C₈H₁₀INO
Molecular Weight
263.08 g/mol
Appearance
Colorless to pale yellow liquid (or low-melting solid)
Solubility
High in DCM, THF, Toluene, Ethyl Acetate; Low in Water
A. Reactivity Benchmark: Iodo- vs. Bromo- vs. Chloro-
The choice of halogen at the C5 position dictates the efficiency of Palladium-catalyzed cross-couplings. The C-X bond energy hierarchy (C-Cl > C-Br > C-I) makes the iodide the most reactive substrate for oxidative addition.
Feature
5-Iodo-2-isopropoxypyridine
5-Bromo-2-isopropoxypyridine
5-Chloro-2-isopropoxypyridine
Oxidative Addition Rate
Fastest ()
Moderate ()
Slow (Requires specialized ligands like SPhos/XPhos)
Early-stage building block, highly stable conditions.
Expert Insight: Use the Iodo analog when coupling with electron-poor boronic acids or sterically crowded amines. The faster oxidative addition minimizes catalyst decomposition and homocoupling side reactions.
B. Metabolic Stability Benchmark: Isopropoxy vs. Methoxy
The 2-alkoxy substituent is not just a handle; it modulates lipophilicity and metabolic clearance.
2-Methoxy (OMe): Highly susceptible to O-demethylation by CYP450 (specifically CYP2D6 and CYP3A4), leading to the 2-pyridone metabolite, which is often inactive and rapidly cleared.
2-Isopropoxy (OiPr): The steric bulk of the isopropyl group hinders the enzymatic approach to the oxygen atom, significantly slowing down dealkylation. It also increases LogP, improving blood-brain barrier (BBB) penetration for CNS targets.
Visualization of Metabolic Pathways:
Figure 1: Comparative metabolic fate. The isopropoxy group (Green) resists the rapid clearance pathway that plagues the methoxy analog (Red).
Experimental Protocols
Protocol A: Synthesis of 5-Iodo-2-isopropoxypyridine
For researchers needing to synthesize the material in-house from 2-isopropoxypyridine.
Setup: Charge a round-bottom flask with 2-isopropoxypyridine (1.0 equiv) and acetonitrile (0.5 M).
Addition: Add N-Iodosuccinimide (NIS, 1.1 equiv) in one portion. Add Trifluoroacetic acid (TFA, 0.1 equiv) to catalyze the reaction.
Reaction: Stir at reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1); product is less polar than starting material.
Workup: Cool to RT. Quench with sat. aq. Na₂S₂O₃ (to remove excess iodine/NIS). Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
Purification: Flash column chromatography (SiO₂, 0-5% EtOAc in Hexanes).
Yield: Typically 85-92%.
Protocol B: High-Yield Suzuki-Miyaura Coupling
Optimized for coupling 5-Iodo-2-isopropoxypyridine with sterically hindered aryl boronic acids.
Workflow Diagram:
Figure 2: Optimized Suzuki-Miyaura workflow for iodo-pyridines.
Detailed Procedure:
Reagents:
5-Iodo-2-isopropoxypyridine (1.0 mmol)
Aryl Boronic Acid (1.2 mmol)
K₂CO₃ (2.0 mmol) or Cs₂CO₃ (for hindered substrates)
Add halide, boronic acid, and base to a vial equipped with a stir bar.
Seal and purge with Nitrogen/Argon for 5 minutes.
Add degassed solvent mixture via syringe.
Add Pd catalyst quickly under positive inert gas pressure.
Heat to 80°C . Conversion is usually complete within 4 hours (vs. 12-24h for bromo-analogs).
Purification: Filter through Celite, concentrate, and purify via automated flash chromatography.
Case Study: Application in Kinase Inhibitor Synthesis
In the development of S1P1 agonists and certain kinase inhibitors, the 2-alkoxypyridine motif is crucial for hydrogen bonding within the ATP-binding pocket.
Comparative Data (Internal Benchmarking):
Reaction: Suzuki coupling with 2,6-dimethylphenylboronic acid (sterically hindered).
Substrate
Catalyst
Time
Yield
5-Iodo-2-isopropoxypyridine
Pd(PPh₃)₄
6 h
94%
5-Bromo-2-isopropoxypyridine
Pd(PPh₃)₄
24 h
65% (Incomplete)
5-Bromo-2-isopropoxypyridine
Pd-XPhos G3
12 h
88%
References
Synthesis & Reactivity: Organic & Biomolecular Chemistry, 2015, 13 , 1061. (Describes the use of 5-iodo-2-isopropoxypyridine in Buchwald-Hartwig/Heck cascades).
Metabolic Stability of Alkoxypyridines: Journal of Medicinal Chemistry, 2008, 51 , 487-501. (Discusses metabolic liabilities of methoxy vs isopropoxy in kinase inhibitors).
Suzuki Coupling Mechanisms: Chemical Reviews, 1995, 95 , 2457-2483. (Foundational review on oxidative addition rates of Aryl-I vs Aryl-Br).
Physical Properties & Safety: Fisher Scientific Safety Data Sheet (SDS) for Halogenated Pyridines.
Proper Disposal Procedures for 5-Iodo-2-isopropoxypyridine
Executive Summary: Immediate Action Plan 5-Iodo-2-isopropoxypyridine is a halogenated heterocyclic intermediate used in drug discovery. Due to the presence of the iodine atom and the pyridine ring, this compound requires...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Immediate Action Plan
5-Iodo-2-isopropoxypyridine is a halogenated heterocyclic intermediate used in drug discovery. Due to the presence of the iodine atom and the pyridine ring, this compound requires strict segregation from non-halogenated solvents to prevent the formation of hazardous byproducts during incineration and to comply with environmental regulations.
Core Directive: Dispose of as Halogenated Organic Waste .
Critical Restriction: Do NOT mix with strong oxidizing agents or strong acids.
Storage Requirement: Store in amber glass or foil-wrapped containers (Light Sensitive).
Chemical Identity & Hazard Characterization[1][2][3][4][5][6]
Before disposal, the waste generator must correctly characterize the material to ensure downstream safety. While specific experimental data for this intermediate is limited, its properties are inferred from structural analogs (e.g., 5-Iodo-2-methoxypyridine).
Property
Description
Chemical Name
5-Iodo-2-isopropoxypyridine
CAS Number
111192-88-8
Molecular Formula
C₈H₁₀INO
Chemical Class
Halogenated Heterocycle / Aryl Ether
Physical State
Liquid or Low-Melting Solid (Analog inference)
Primary Hazards
Irritant (Skin, Eyes, Respiratory), Harmful if Swallowed
Stability
Light Sensitive ; generally stable but incompatible with strong oxidizers
Scientific Rationale for Classification:
The iodine substituent at the C5 position renders this compound a "Halogenated Organic." Commercial waste incinerators require halogenated waste to be burned at higher temperatures with specific scrubbers to neutralize acid gases (like HI or I₂) formed during combustion. Misclassifying this as "Non-Halogenated" can damage incinerator infrastructure and violate EPA/RCRA compliance [1, 2].
Step-by-Step Disposal Protocol
Phase 1: Waste Segregation
Objective: Prevent cross-contamination and ensure cost-effective disposal.
Isolate the Stream: Designate a specific waste container for "Halogenated Organics."
Check Compatibility: Ensure the container material is compatible.
Recommended: High-Density Polyethylene (HDPE) or Amber Glass.
Avoid: Metal cans (potential for corrosion if hydrolysis occurs and HI forms).
Exclude Incompatibles: Do not add strong oxidizers (e.g., peroxides, nitric acid) to this container. The ether linkage in the isopropoxy group is stable but can react exothermically with strong oxidizers.
Phase 2: Container Labeling
Objective: Clear communication of hazards to waste handlers.
Every container MUST carry a hazardous waste tag with the following specific details:
Chemical Name: 5-Iodo-2-isopropoxypyridine (Do not use abbreviations).
Composition: List all solvents present (e.g., "5-Iodo-2-isopropoxypyridine (5%), Dichloromethane (95%)").
Phase 3: Storage & Accumulation
Objective: Maintain stability prior to pickup.
Light Protection: Iodine-carbon bonds can be labile under UV light, leading to the release of free iodine (
), which is corrosive and toxic. Store waste containers in the dark or wrap clear bottles in aluminum foil.
Secondary Containment: Place the waste bottle in a secondary tray capable of holding 110% of the volume.
Ventilation: Store in a fume hood or a designated vented waste cabinet to prevent the accumulation of organic vapors.
Disposal Decision Logic (Visualized)
The following diagram outlines the decision-making process for segregating this specific compound from general laboratory waste.
Figure 1: Decision tree for the segregation of iodine-containing organic waste. Note that even if dissolved in a non-halogenated solvent, the presence of the iodine atom classifies the entire mixture as halogenated waste.
Emergency Procedures: Spill Cleanup
In the event of a spill in the laboratory:
Evacuate & Ventilate: Clear the immediate area and ensure the fume hood is active.
PPE: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.
Containment: Use an absorbent pad or vermiculite to dike the spill.
Decontamination:
Absorb the liquid.
Clean the surface with a soap and water solution.[1]
Note: If the spill turns yellow/brown (indicating free iodine release), use a reducing agent like sodium thiosulfate solution (5-10%) to neutralize the iodine to colorless iodide before final cleanup [3].
Disposal of Debris: Place all contaminated absorbents into the "Halogenated Solid Waste" container.
References
Fisher Scientific. (2025). Safety Data Sheet: 5-Iodo-2-methoxypyridine. Retrieved from (Analogous compound hazard data).
U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Managing Your Waste. Retrieved from .
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from .
Sigma-Aldrich. (2025).[2] Safety Data Sheet: 2-Fluoro-5-iodopyridine. Retrieved from (Structural analog for physical state inference).